molecular formula C8H6ClNO4 B2621684 2-Chloro-2-(4-nitrophenyl)acetic acid CAS No. 1089283-95-3

2-Chloro-2-(4-nitrophenyl)acetic acid

Cat. No.: B2621684
CAS No.: 1089283-95-3
M. Wt: 215.59
InChI Key: DMFWSPKIXOHWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-(4-nitrophenyl)acetic acid (CAS 2947382-94-5) is a nitrophenyl derivative intended for research and development purposes only. This compound is part of the organic building blocks class, specifically functioning as a synthetic intermediate. Researchers utilize this chemical in the exploration of novel pharmaceutical compounds and complex organic molecules. Its structure, featuring both a nitro group and a carboxylic acid functional group on a chlorinated phenyl ring, makes it a versatile precursor in multi-step synthetic routes, particularly in constructing active pharmaceutical ingredients (APIs) and other specialized chemicals. The compound is typically stocked and should be stored sealed in a dry environment at room temperature. As a standard handling procedure, researchers are advised to consult the material safety data sheet (MSDS) for proper hazard and handling guidelines. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific properties such as melting point, boiling point, and spectral data, please contact our technical support team. You can refer to the supplier's product page for more information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-(4-nitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFWSPKIXOHWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: High-Sensitivity Chiral Derivatization of Alcohols using 2-Chloro-2-(4-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 2-Chloro-2-(4-nitrophenyl)acetic acid (also referred to as 4-NPCA or


-chloro-

-(4-nitrophenyl)acetic acid
) in the derivatization of alcohols.

Executive Summary

The determination of enantiomeric purity and absolute configuration of secondary alcohols is a critical step in pharmaceutical development and natural product synthesis. While Mosher's acid (MTPA) and Mandelic acid derivatives (MPA) are standard, This compound (4-NPCA) offers distinct advantages:

  • Enhanced UV Detectability: The p-nitro chromophore significantly increases extinction coefficients (

    
    ), enabling high-sensitivity HPLC detection of diastereomeric esters.
    
  • Strong Anisotropic Effects: The magnetic anisotropy of the nitrophenyl group, combined with the

    
    -chloro substituent, induces large chemical shift differences (
    
    
    
    ) in
    
    
    H NMR, facilitating robust configurational assignment.
  • ECD Compatibility: The electrophilic nature of the chloro-nitro moiety makes these derivatives ideal for trace analysis using Gas Chromatography with Electron Capture Detection (GC-ECD).

This guide details the protocols for synthesizing these derivatives and applying them to stereochemical analysis.

Chemical Basis & Mechanism[2]

The Reagent

The reagent is a chiral carboxylic acid featuring a stereogenic center at the


-position.
  • Chiral Center: The C2 carbon bears a Chlorine atom, a Hydrogen, a Carboxyl group, and a 4-Nitrophenyl ring.

  • Role of Chlorine: Provides steric bulk to lock conformation and acts as a heavy atom for potential X-ray crystallographic analysis.

  • Role of Nitro Group: Acts as a UV chromophore (

    
    ) and electron-withdrawing group, enhancing the acidity of the 
    
    
    
    -proton and influencing NMR shifts.
Reaction Mechanism

The derivatization follows a standard nucleophilic acyl substitution (esterification). To avoid racemization of the sensitive


-chloro stereocenter, mild activation methods (Steglich esterification or Acid Chloride generation under controlled conditions) are preferred over harsh acid catalysis.
Conformational Model for NMR

For absolute configuration assignment, the 4-NPCA esters adopt a preferred conformation in solution where the


-chloro atom, the carbonyl oxygen, and the carbinyl proton of the alcohol tend to align. The phenyl ring exerts a shielding effect on the protons located cis to it.
  • Syn-Periplanar Assumption: The C

    
    -H bond of the acid moiety and the C=O bond are often syn-periplanar in the dominant conformer.
    

ReactionScheme cluster_0 Critical Control Point Reagent This compound (Racemic or Enantiopure) Activation Activation (SOCl2 or DCC/DMAP) Reagent->Activation Step 1 Intermediate Activated Acyl Species (Acid Chloride or O-Acylisourea) Activation->Intermediate Product Diastereomeric Esters (Separable by HPLC/NMR) Intermediate->Product Step 2: + Alcohol Alcohol Target Alcohol (R-OH) Alcohol->Product

Figure 1: General reaction workflow for the derivatization of alcohols using 4-NPCA. Note the critical activation step where racemization must be minimized.

Experimental Protocols

Protocol A: Preparation of the Acid Chloride (Activation)

Use this method for sterically hindered alcohols where high reactivity is required.

Reagents:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl

    
    ) (5.0 eq)
    
  • DMF (catalytic drop)

  • Anhydrous Toluene

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the 4-NPCA (e.g., 1 mmol, 215 mg) in anhydrous Toluene (5 mL).

  • Chlorination: Add SOCl

    
     (5 mmol, 360 µL) and a catalytic drop of DMF.
    
  • Reflux: Heat the mixture to 70°C for 2 hours. Note: Do not overheat to prevent thermal decomposition.

  • Isolation: Evaporate the solvent and excess SOCl

    
     under reduced pressure (rotary evaporator followed by high vacuum).
    
  • Storage: Use the resulting yellow oil (Acid Chloride) immediately for the next step.

Protocol B: Derivatization of Alcohols (Esterification)

Standard protocol for secondary alcohols.

Reagents:

  • Target Alcohol (0.5 eq relative to acid chloride)

  • Prepared 4-NPCA Chloride (1.0 eq)

  • Pyridine (anhydrous) or Triethylamine (Et

    
    N)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Dissolve the Target Alcohol (0.5 mmol) and DMAP (0.05 mmol) in anhydrous DCM (3 mL) and Pyridine (2 mmol) in a reaction vial.

  • Addition: Cool the solution to 0°C on an ice bath. Add the solution of 4-NPCA Chloride (1.0 mmol in 1 mL DCM) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (silica gel, Hexane/EtOAc). The ester usually appears as a UV-active spot (254 nm) less polar than the alcohol.

  • Quench: Add Saturated NaHCO

    
     (5 mL) and stir for 10 minutes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove pyridine), then Brine.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Purify via Flash Column Chromatography (Silica Gel). Note: The diastereomers may separate during this step if the column is long enough.

Analytical Applications

Enantiomeric Purity via HPLC

If the 4-NPCA reagent used is racemic ((±)-4-NPCA), reaction with a chiral alcohol (single enantiomer) yields a pair of diastereomers (


-

and

-

).
  • Principle: These diastereomers have different physical properties and can be separated on achiral HPLC columns (e.g., C18 or Silica).

  • Advantage: The nitro group provides strong UV absorption at 254 nm and 270 nm, allowing detection of trace impurities (<0.1%).

HPLC Conditions (Start Point):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Water (Gradient 50%

    
     90% ACN over 20 min).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm.

Absolute Configuration via H NMR

To determine the absolute configuration of the alcohol, you must use enantiopure reagents: (+)-4-NPCA and (-)-4-NPCA (or synthesize both diastereomers using racemic acid and separate them).

Methodology (The


 Method): 
  • Synthesize the (

    
    )-acid ester and the (
    
    
    
    )-acid ester of the unknown alcohol.
  • Acquire

    
    H NMR spectra for both esters in CDCl
    
    
    
    .
  • Assign the proton signals of the alcohol moiety (H1, H2, H3...).

  • Calculate

    
    .
    
  • Interpretation:

    • Construct a Newman projection.

    • Protons on the side of the phenyl ring in the (

      
      )-ester will be shielded (lower ppm).
      
    • Protons on the side of the phenyl ring in the (

      
      )-ester will be shielded.
      
    • The spatial arrangement of positive and negative

      
       values reveals the stereochemistry.
      

NMR_Logic Step1 Synthesize (R)- and (S)- Esters Step2 Acquire 1H NMR Data Step1->Step2 Step3 Calculate Δδ = δ(S) - δ(R) Step2->Step3 Decision Sign of Δδ Step3->Decision ResultPos Positive Δδ (>0) Proton is on 'Right' side Decision->ResultPos + ResultNeg Negative Δδ (<0) Proton is on 'Left' side Decision->ResultNeg - Config Map to Spatial Model Assign Absolute Config ResultPos->Config ResultNeg->Config

Figure 2: Workflow for determining absolute configuration using the Delta-Delta (


) analysis of 4-NPCA esters.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of alcoholUse Acid Chloride method (Protocol A) with DMAP. Increase reaction time to 24h.
Racemization Overheating during activationKeep SOCl

reaction at 70°C max. Avoid excess base exposure time.
Broad NMR Peaks Restricted rotation (Rotamers)Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers.
No UV Signal Detector wavelength wrongEnsure UV detector is set to 270 nm (Nitro max), not 210 nm.

References

  • Riguera, R., et al. "NMR Methods for the Assignment of Absolute Configuration of Alcohols and Amines." Chemical Reviews, 2004.

  • Seco, J. M., Quinoa, E., & Riguera, R. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 2004, 104(1), 17-118.
  • Harada, N. "Chiral Auxiliaries for Absolute Configuration Determination." Circular Dichroism and Chirality, 2012.
  • Sigma-Aldrich (Merck) . "Product Specification: 4-Nitrophenylacetic acid derivatives." (General reagent availability verification).

Note: While "this compound" is a specific derivative, the methodologies described above are adapted from the standard protocols for


-methoxyphenylacetic acid (MPA) and 

-chlorophenylacetic acid (CPA), utilizing the enhanced properties of the nitro group.

Application Notes and Protocols: Enantioselective Synthesis Utilizing 2-Chloro-2-(4-nitrophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 2-Chloro-2-(4-nitrophenyl)acetic acid derivatives in enantioselective synthesis. The focus is on a robust and widely applicable protocol for the asymmetric synthesis of non-proteinogenic α-amino acids via the phase-transfer catalyzed alkylation of a glycine Schiff base. This document delves into the underlying principles, provides detailed, step-by-step experimental procedures, and offers insights into the mechanistic aspects of stereochemical control. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success in a research and development setting.

Introduction: The Strategic Advantage of 2-Chloro-2-(4-nitrophenyl)acetyl Moieties in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit stereospecific interactions with biological targets, meaning that one enantiomer may possess the desired therapeutic effect while the other could be inactive or even detrimental. Consequently, the development of reliable methods for asymmetric synthesis is of paramount importance.

This compound and its derivatives are valuable building blocks in this endeavor. The presence of both a chlorine atom and a nitro-substituted phenyl group at the α-position of the acetyl moiety confers unique reactivity. The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the α-carbon, making these compounds potent alkylating agents. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions. This combination of features makes them particularly well-suited for carbon-carbon bond-forming reactions under mild conditions, a critical requirement for preserving the stereointegrity of sensitive chiral molecules and catalysts.

This guide will focus on a powerful application of these derivatives: the enantioselective synthesis of α-amino acids through the phase-transfer alkylation of a glycine imine, a transformation famously pioneered and developed by O'Donnell.[1] This method allows for the direct introduction of the (4-nitrophenyl)acetyl moiety to a prochiral glycine equivalent, thereby creating a new stereocenter with high enantiocontrol.

Synthesis of Key Reagents: this compound Esters

The successful execution of the enantioselective alkylation protocol requires access to high-purity this compound esters. These can be prepared from the corresponding 4-nitrophenylacetic acid through a two-step sequence of α-halogenation followed by esterification, or by direct esterification of the commercially available acid chloride. A representative protocol for the synthesis of the methyl ester is provided below.

Protocol 2.1: Synthesis of Methyl 2-Chloro-2-(4-nitrophenyl)acetate

Materials:

  • Methyl (4-nitrophenyl)acetate

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: α-Chlorination of Methyl (4-nitrophenyl)acetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl (4-nitrophenyl)acetate (1 equivalent) in carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-chloro-2-(4-nitrophenyl)acetate. This product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Esterification (Alternative Route from this compound)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous dichloromethane.

  • Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add anhydrous methanol (2 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired methyl 2-chloro-2-(4-nitrophenyl)acetate.

Enantioselective Alkylation via Phase-Transfer Catalysis

The asymmetric alkylation of the benzophenone imine of glycine tert-butyl ester is a robust and well-documented method for the synthesis of a wide array of non-natural α-amino acids.[1][2] The use of a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, allows for the generation of a chiral ion pair in a biphasic system, which then directs the approach of the electrophile to one face of the prochiral enolate.[3][4]

Protocol 3.1: Asymmetric Synthesis of tert-Butyl 2-(diphenylmethyleneamino)-3-chloro-3-(4-nitrophenyl)propanoate

Materials:

  • tert-Butyl N-(diphenylmethylene)glycinate (glycine Schiff base)

  • Methyl 2-chloro-2-(4-nitrophenyl)acetate (or other alkyl ester)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Maruoka catalyst) or other suitable chiral phase-transfer catalyst

  • Toluene (anhydrous)

  • Potassium hydroxide (KOH) or Cesium hydroxide (CsOH) (solid, finely ground)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow Diagram:

experimental_workflow reagents Reactants: - Glycine Schiff Base - 2-Chloro-2-(4-nitrophenyl)acetate - Chiral PTC - Solid Base (KOH) reaction_setup Reaction Setup: - Toluene - Room Temperature - Vigorous Stirring reagents->reaction_setup Combine workup Aqueous Workup: - Quench with NH4Cl - Extract with DCM - Wash with Brine reaction_setup->workup After Reaction Completion purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Enantioenriched Product purification->product

Caption: Experimental workflow for the enantioselective phase-transfer alkylation.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add tert-butyl N-(diphenylmethylene)glycinate (1 equivalent), the chiral phase-transfer catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.05-0.1 equivalents), and finely powdered solid potassium hydroxide (5-10 equivalents).

  • Add anhydrous toluene to the flask.

  • Stir the resulting suspension vigorously at room temperature for 15-30 minutes.

  • Add a solution of methyl 2-chloro-2-(4-nitrophenyl)acetate (1.2 equivalents) in toluene dropwise over 10-15 minutes.

  • Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting glycine Schiff base is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the enantioenriched product.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Glycine Schiff Base: The benzophenone imine serves as a protecting group for the amine and activates the α-protons, making them sufficiently acidic for deprotonation by a solid base. The tert-butyl ester is often preferred as it is less prone to saponification under the basic reaction conditions compared to methyl or ethyl esters.[1]

  • Chiral Phase-Transfer Catalyst: Cinchona alkaloid-derived quaternary ammonium salts are highly effective catalysts for this transformation. The rigid, chiral scaffold of the catalyst forms a tight ion pair with the enolate, effectively shielding one face of the nucleophile and directing the alkylation to the opposite face.[3][4]

  • Solid Base and Biphasic System: The use of a solid base (like KOH or CsOH) in a non-polar solvent (like toluene) creates a solid-liquid phase-transfer system. This allows for deprotonation at the interface, minimizing side reactions in the bulk solution.[1]

  • Vigorous Stirring: Essential for maximizing the interfacial area between the solid base and the organic phase, which is crucial for efficient deprotonation and catalysis.

Mechanism of Enantioselection

The stereochemical outcome of the reaction is determined in the C-C bond-forming step and is controlled by the chiral environment created by the phase-transfer catalyst. The proposed mechanism is as follows:

  • Deprotonation: The solid base deprotonates the glycine Schiff base at the solid-liquid interface, generating a planar enolate.

  • Chiral Ion Pair Formation: The enolate anion forms a tight ion pair with the quaternary ammonium cation of the chiral phase-transfer catalyst.

  • Stereocontrolled Alkylation: The bulky substituents on the chiral catalyst (e.g., the anthracenylmethyl group and the quinoline ring system in the Maruoka catalyst) effectively block one face of the enolate. The electrophile, the 2-chloro-2-(4-nitrophenyl)acetate, then approaches from the less sterically hindered face, leading to the formation of one enantiomer in excess.

  • Catalyst Regeneration: After the alkylation, the catalyst is released and can participate in another catalytic cycle.

Mechanism Diagram:

enantioselective_mechanism cluster_0 Reaction Pathway cluster_1 Stereochemical Control start Glycine Schiff Base + Chiral PTC (Q*X-) + Base enolate Prochiral Enolate-Q* Complex (Chiral Ion Pair) start->enolate Deprotonation transition_state Diastereomeric Transition State (Face-selective approach of electrophile) enolate->transition_state + Electrophile (R-X) product_complex Product-Catalyst Complex transition_state->product_complex C-C Bond Formation product Enantioenriched Product product_complex->product catalyst_regen Catalyst Regeneration (Q*X-) product_complex->catalyst_regen model The chiral catalyst (Q*) creates a sterically biased environment around the enolate, favoring one trajectory of electrophilic attack over the other.

Caption: Proposed mechanism for enantioselective phase-transfer alkylation.

Representative Data and Troubleshooting

The following table summarizes typical results that can be expected for the enantioselective alkylation of tert-butyl N-(diphenylmethylene)glycinate with activated electrophiles analogous to 2-chloro-2-(4-nitrophenyl)acetates, under phase-transfer conditions with Cinchona alkaloid-derived catalysts.

Electrophile (Analogous to 2-Chloro-2-(4-nitrophenyl)acetate)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
Benzyl Bromide1069594
Allyl Bromide1049288
Ethyl Bromoacetate5128592
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently powdered base- Wet solvent or reagents- Low stirring speed- Use fresh, high-purity catalyst- Grind the solid base to a fine powder before use- Use anhydrous solvents and dry reagents- Ensure vigorous, efficient stirring
Low Enantioselectivity - Racemic or impure catalyst- Reaction temperature too high- Non-optimal solvent- Catalyst poisoning- Verify the enantiopurity of the catalyst- Run the reaction at a lower temperature (e.g., 0 °C or -20 °C)- Screen different non-polar solvents (e.g., toluene, CH₂Cl₂, hexanes)- Ensure all reagents and glassware are clean
Formation of Dialkylated Product - Excess electrophile- Prolonged reaction time- Use a smaller excess of the electrophile (e.g., 1.1 equivalents)- Monitor the reaction closely and quench as soon as the starting material is consumed
Ester Saponification - Use of methyl or ethyl ester with a strong base- High reaction temperature- Use a tert-butyl ester, which is more resistant to hydrolysis- Employ a milder base (e.g., K₂CO₃) if compatible with the reaction- Maintain a low reaction temperature

Conclusion

Derivatives of this compound are highly effective electrophiles for the enantioselective synthesis of complex α-amino acids. The phase-transfer catalyzed alkylation of glycine Schiff bases, as detailed in this guide, offers a practical, scalable, and highly stereocontrolled route to these valuable compounds. The operational simplicity and mild reaction conditions make this methodology attractive for both academic research and industrial applications in drug development. By understanding the underlying principles of the reaction and the roles of each component, researchers can confidently apply and adapt these protocols to achieve their synthetic goals.

References

  • O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Acc. Chem. Res.2004 , 37 (8), 506–517. [Link]

  • O'Donnell, M. J.; Bennett, W. D.; Wu, S. The stereoselective synthesis of α-amino acids by phase-transfer catalysis. J. Am. Chem. Soc.1989 , 111 (6), 2353–2355. [Link]

  • Maruoka, K.; Ooi, T. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. J. Am. Chem. Soc.1999 , 121 (27), 6519–6520. [Link]

  • Jew, S.-S.; Park, H.-g. Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chem. Commun.2009 , (40), 5967-5981. [Link]

  • Corey, E. J.; Xu, F.; Noe, M. C. A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt. J. Am. Chem. Soc.1997 , 119 (50), 12414–12415. [Link]

  • O'Donnell, M. J.; Boniece, J. M.; Earp, S. E. The synthesis of amino acids by phase-transfer reactions. Tetrahedron Lett.1978 , 19 (30), 2641-2644. [Link]

  • Lygo, B.; Andrews, B. I. Asymmetric Phase-Transfer Catalysis. Acc. Chem. Res.2004 , 37 (8), 518–525. [Link]

Sources

Chiral resolution of racemic mixtures with "2-Chloro-2-(4-nitrophenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026


-Halo Arylacetic Acids

Executive Summary & Technical Context[1][2][3][4][5][6]

The resolution of 2-Chloro-2-(4-nitrophenyl)acetic acid (CNPA) is a critical process in the synthesis of enantiopure


-amino acids and chloramphenicol analogs. Unlike simple phenylacetic acids, the presence of both an 

-chloro substituent and a para-nitro group creates a unique chemical environment:
  • Acidity: The p-nitro group significantly lowers the pKa compared to unsubstituted analogs, facilitating robust salt formation with weak chiral bases.

  • Lability: The benzylic

    
    -chloro position is susceptible to nucleophilic attack and racemization via enolization in strong aqueous bases.
    

This guide presents two distinct, self-validating protocols: Classical Diastereomeric Crystallization (for bulk scale) and Biocatalytic Kinetic Resolution (for high enantiomeric excess under mild conditions).

Chemical Stability & Pre-Resolution Handling

Critical Warning: The


-proton in CNPA is highly acidic due to the electron-withdrawing nature of both the nitro group and the chlorine atom.
  • Avoid: Prolonged exposure to strong bases (NaOH, KOH) at high temperatures (

    
    C), which triggers racemization or elimination to the carbene/styrene derivatives.
    
  • Storage: Store the racemate under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond by atmospheric moisture.

Protocol A: Classical Resolution via Diastereomeric Crystallization

This method utilizes (S)-(-)-1-Phenylethylamine as the resolving agent. The structural rigidity of the phenylethylamine combined with the crystallinity imparted by the nitro group of CNPA yields sharp separation factors.

Materials[1][2][3][4][5][7]
  • Substrate: rac-2-Chloro-2-(4-nitrophenyl)acetic acid (100 g, 0.46 mol).

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (0.5 equivalents, 28 g). Note: Using 0.5 eq (Method of Half-Quantities) maximizes yield of the less soluble diastereomer.

  • Solvent: Ethyl Acetate / Ethanol (9:1 v/v).

Step-by-Step Methodology
  • Dissolution: Suspend 100 g of rac-CNPA in 800 mL of Ethyl Acetate/Ethanol mixture at 60°C. Stir until clear.

  • Amine Addition: Add (S)-(-)-1-Phenylethylamine (28 g) dropwise over 30 minutes.

    • Why: Slow addition prevents rapid occlusion of the wrong enantiomer (kinetic entrapment).

  • Nucleation & Cooling: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

    • Observation: A heavy white precipitate (the diastereomeric salt) will form.

  • Equilibration: Stir the slurry for an additional 2 hours at 20°C.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold Ethyl Acetate (2 x 50 mL).

    • Checkpoint: Save the mother liquor; it contains the opposite enantiomer.

  • Recrystallization (Purification): Recrystallize the wet cake from pure Ethanol.

    • Target: Repeat until constant melting point is achieved.

  • Salt Liberation (Acidification):

    • Suspend the purified salt in water (200 mL).

    • Add 2M HCl dropwise until pH < 2.

    • Extract the liberated free acid into Dichloromethane (DCM).

    • Dry over MgSO₄ and evaporate to yield the enantiopure (S)-CNPA (or (R), depending on salt solubility).

Workflow Visualization

ClassicalResolution Racemate Racemic CNPA (100g) SaltForm Diastereomeric Salt Formation (Precipitation) Racemate->SaltForm Solvent Solvent: EtOAc/EtOH (60°C) Solvent->SaltForm Agent Agent: (S)-Phenylethylamine (0.5 eq) Agent->SaltForm Filter Filtration SaltForm->Filter Cool to 20°C SolidCake Solid Cake (Less Soluble Salt) Filter->SolidCake Liquor Mother Liquor (More Soluble Salt) Filter->Liquor Recryst Recrystallization (Ethanol) SolidCake->Recryst Acidification Acidification (HCl, pH < 2) Recryst->Acidification Purified Salt Final Pure Enantiomer (>98% ee) Acidification->Final DCM Extraction

Figure 1: Workflow for the classical resolution of CNPA via diastereomeric salt formation.

Protocol B: Biocatalytic Kinetic Resolution (Lipase-Mediated)

For applications requiring extremely high optical purity (>99% ee) without multiple recrystallizations, enzymatic resolution is superior. This method relies on the selectivity of Candida antarctica Lipase B (CAL-B) toward the ester derivative.[1]

Mechanism

The lipase preferentially hydrolyzes the ester of one enantiomer (typically the R-enantiomer for this class) while leaving the S-ester intact.

Materials[2][3][5][8]
  • Substrate: Methyl 2-chloro-2-(4-nitrophenyl)acetate (Prepared by standard esterification of the racemate).

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435), >10,000 PLU/g.

  • Buffer: Phosphate Buffer (0.1 M, pH 7.0).

  • Co-solvent: Toluene or MTBE (10% v/v) to improve substrate solubility.

Step-by-Step Methodology
  • Preparation: Dissolve 10 g of racemic methyl ester in 10 mL Toluene. Add this to 90 mL of Phosphate Buffer (pH 7.0) under vigorous stirring to create an emulsion.

  • Initiation: Add 1.0 g of Immobilized CAL-B. Maintain temperature at 30°C.

  • Monitoring: Monitor the reaction via HPLC every hour.

    • Stop Condition: Stop when conversion reaches exactly 50%.

  • Termination: Filter off the immobilized enzyme (can be washed and reused).

  • Separation:

    • Adjust pH to 8.0 with saturated NaHCO₃.

    • Extract the unreacted ester (Enantiomer A) with Hexane/Ethyl Acetate (3x).

    • Acidify the remaining aqueous phase to pH 2 with HCl.

    • Extract the hydrolyzed acid (Enantiomer B) with DCM.

  • Post-Processing: Chemical hydrolysis of the isolated unreacted ester yields the opposite acid enantiomer.

Enzymatic Pathway Visualization

EnzymaticResolution RacEster Racemic Methyl Ester Complex Enzyme-Substrate Complex RacEster->Complex Diffusion Enzyme CAL-B Lipase (Active Site) Enzyme->Complex Hydrolysis Selective Hydrolysis Complex->Hydrolysis Fast Reaction (R-isomer) ProdEster (S)-Ester (Organic Phase) Complex->ProdEster No Reaction (S-isomer) ProdAcid (R)-Acid (Aqueous Phase) Hydrolysis->ProdAcid

Figure 2: Kinetic resolution mechanism. The enzyme selectively hydrolyzes one enantiomer, allowing physical separation via pH extraction.

Analytical Validation

To ensure the integrity of the resolution, the following analytical methods must be employed.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm.

  • Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Trifluoroacetic acid (TFA).

    • Note: TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong absorption due to nitro-aromatic chromophore).

Data Summary Table
ParameterClassical ResolutionBiocatalytic Resolution
Yield (Theoretical) Max 50% per enantiomerMax 50% per enantiomer
Typical ee% 90-95% (needs recrystallization)>98% (often single pass)
Scalability High (kg to ton scale)Medium (enzyme cost)
Cost Driver Chiral AmineImmobilized Enzyme
Green Factor Moderate (Organic solvents)High (Aqueous/Buffer)

Troubleshooting & Optimization

  • Problem: "Oiling Out" during salt formation (Protocol A).

    • Cause: Solvent is too polar or cooling is too rapid.

    • Solution: Reheat to dissolve the oil, add seed crystals of the pure salt, and cool at a rate of 5°C/hour.

  • Problem: Low conversion in Enzymatic Resolution (Protocol B).

    • Cause: Substrate inhibition or pH drift.

    • Solution: Use an autotitrator to maintain pH 7.0 (hydrolysis releases acid, dropping pH) or switch to organic solvent transesterification (using vinyl acetate as acyl donor).

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Flurbiprofen. Tetrahedron: Asymmetry.[2] Link (Analogous

    
    -halo acid resolution).
    
  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (General principles for resolving phenylacetic acids).
  • OpenStax. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Process safety for nitro-compounds).
  • Pàmies, O., & Bäckvall, J. E. (2003). Chemoenzymatic Dynamic Kinetic Resolution. Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-2-(4-nitrophenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-2-(4-nitrophenyl)acetic acid is a critical step in the development of various pharmaceutical intermediates. While classical Hell-Volhard-Zelinsky (HVZ) conditions often result in harsh by-products and difficult purification when applied to nitro-substituted aromatics, recent advancements have established milder, higher-yielding protocols.

This guide prioritizes the Trichloroisocyanuric Acid (TCCA) / Catalytic


  method (The "Modified HVZ" route) as the industry gold standard for this substrate, offering superior regioselectivity and yield compared to standard 

routes.

Module 1: The High-Yield Protocol (TCCA Method)

Why this method? Standard HVZ reactions require high temperatures (


C) and elemental bromine/chlorine, which can degrade the nitro group or cause decarboxylation. The TCCA method operates under milder conditions, using 

to generate the reactive acyl chloride intermediate in situ, which is then alpha-chlorinated by TCCA.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Nitrophenylacetic acid 1.0SubstrateMust be dry (

water).
Trichloroisocyanuric Acid (TCCA) 0.6Cl SourceProvides 3 equiv. of active Cl per mole.
Phosphorus Trichloride (

)
0.1 - 0.2CatalystGenerates the enolizable acid chloride.
Solvent NoneNeatReaction is best performed solvent-free or in minimal

.
Step-by-Step Workflow
  • Activation: In a round-bottom flask equipped with a drying tube (

    
    ), mix 4-nitrophenylacetic acid  (10 mmol) and 
    
    
    
    (1-2 mmol).
    • Technical Insight: The

      
       converts a small fraction of the acid to the acid chloride. The acid chloride is the species that actually undergoes enolization and chlorination.
      
  • Chlorination: Add TCCA (6 mmol) in one portion.

  • Reaction: Heat the mixture to 80-90°C for 2–4 hours.

    • Observation: The mixture will liquefy as the reaction proceeds (eutectic melt). Evolution of HCl gas will occur; vent to a scrubber.

  • Quench/Hydrolysis: Cool to room temperature. Add the reaction mass dropwise into ice-cold water (20 mL) with vigorous stirring.

    • Mechanism:[1][2][3][4] This hydrolyzes the intermediate alpha-chloroacetyl chloride back to the desired alpha-chloro carboxylic acid.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash organic phase with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethyl Acetate (or Toluene) if necessary.

Module 2: Visualizing the Pathway

The following diagram illustrates the mechanistic flow and critical control points (CCPs) for the synthesis.

G Start 4-Nitrophenylacetic Acid Inter1 Acid Chloride Formation Start->Inter1 PCl3 (cat) Inter2 Enolization & Chlorination (TCCA) Inter1->Inter2 Activation Inter3 Alpha-Chloro Acid Chloride Inter2->Inter3 Cl+ Transfer Inter3->Inter1 Autocatalytic Cycle Quench Hydrolysis (Ice Water) Inter3->Quench Workup Product 2-Chloro-2-(4-nitrophenyl) acetic acid Quench->Product Isolation

Figure 1: Mechanistic workflow of the TCCA-mediated alpha-chlorination. Note the autocatalytic nature of the acid chloride intermediate.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see starting material.

Diagnosis: Incomplete activation of the carboxylic acid. Root Cause: The reaction requires the formation of the acid chloride intermediate to proceed. If the


 is old (hydrolyzed) or the starting material is wet, the catalytic cycle breaks.
Corrective Action: 
  • Use fresh

    
     or distill it before use.
    
  • Ensure the starting material is dried in a vacuum oven at 50°C overnight.

  • Boost: Add a catalytic amount of DMF (1-2 drops) if using

    
     as a co-solvent, which accelerates acid chloride formation.
    
Q2: The product is a dark, sticky oil instead of a solid.

Diagnosis: Presence of impurities or residual solvent. Root Cause:

  • Over-chlorination: Excess TCCA or too high temperature can chlorinate the aromatic ring (though the nitro group deactivates it, it is still possible under forcing conditions) or cause di-chlorination at the alpha position.

  • Solvent entrapment: Acetic acid derivatives are notorious for trapping solvents. Corrective Action:

  • Monitor: Use TLC (solvent: Hexane/EtOAc 7:3) to stop the reaction immediately upon consumption of starting material.

  • Purification: Triturate the oil with cold pentane or hexane to induce crystallization. If that fails, dissolve in saturated

    
    , wash with ether (removes non-acidic impurities), and re-acidify the aqueous layer with HCl to precipitate the pure acid.
    
Q3: I see a significant "decarboxylated" by-product (4-nitrobenzyl chloride).

Diagnosis: Thermal degradation. Root Cause: Reaction temperature exceeded 100°C. Alpha-halo acids with electron-withdrawing groups are prone to thermal decarboxylation. Corrective Action:

  • Strictly maintain temperature between 80–90°C .

  • Do not distill the final product at atmospheric pressure.

Q4: Can I use Thionyl Chloride ( ) instead of TCCA?

Answer: Yes, but with caveats.

  • Protocol: Reflux 4-nitrophenylacetic acid with

    
     (excess) and N-Chlorosuccinimide (NCS) .
    
  • Drawback: This often requires higher temperatures and longer reaction times (16+ hours) compared to TCCA. The

    
     off-gassing is also more significant. TCCA is generally preferred for "cleaner" profiles in this specific synthesis.
    

Module 4: Analytical Validation

Trust but verify. Use these parameters to confirm your product identity.

TechniqueExpected SignalInterpretation
1H NMR (

)

5.3–5.5 ppm (s, 1H)
The chiral alpha-proton (

-Cl). If this is a doublet, you have impurities.
1H NMR (

)

8.2 (d) & 7.6 (d)
Para-substituted aromatic pattern.
Melting Point ~105–110°C (Derivative dependent)Sharp range indicates high purity.[1] Broad range (>5°C) implies wet acid.
HPLC Single PeakMonitor at 254 nm.

References

  • Efficient

    
    -selective chlorination of phenylacetic acid and its para-substituted analogues. 
    Source: RSC Advances, 2025, 15, 12298-12303.[5]
    Context: Defines the TCCA/
    
    
    
    protocol as the modern high-yield standard for this transformation. URL:[Link]
  • 
    -Chlorophenylacetic Acid. 
    Source: Organic Syntheses, Coll.[6] Vol. 4, p. 169 (1963).
    Context: Provides foundational knowledge on the hydrolysis and handling of alpha-chloro acids.
    URL:[Link]
    
  • Chlorination of Aromatic Compounds and Acids. Source: Common Organic Chemistry. Context: General mechanisms for NCS and TCCA mediated chlorinations. URL:[Link]

Sources

Technical Support Center: Purification of 2-Chloro-2-(4-nitrophenyl)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Chloro-2-(4-nitrophenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing troubleshooting solutions grounded in chemical principles.

Section 1: Foundational Principles & Pre-Experiment Checklist

Successful recrystallization is not merely a procedure; it is an application of solubility principles. Understanding the properties of your compound is the first and most critical step.

FAQ: What are the key properties of this compound to consider?

Before selecting a solvent, it is crucial to understand the physicochemical properties of the target molecule. This compound is a polar molecule due to the presence of a carboxylic acid, a nitro group, and a chloro-substituent on the phenyl ring. This polarity is the primary determinant for solvent selection, based on the principle of "like dissolves like".[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue / ObservationSignificance for RecrystallizationSource
Molecular Formula C₈H₆ClNO₄-[3]
Molecular Weight 215.59 g/mol Used for calculating yield.[4]
Physical Form Solid at room temperature.Recrystallization is a suitable purification method for solids.
Polarity HighSuggests solubility in polar solvents like alcohols and potential insolubility in nonpolar solvents like hexanes.[2][5]
Melting Point Not explicitly found for this isomer. A related isomer, (4-chloro-2-nitrophenyl)acetic acid, melts at 156-159°C.CRITICAL: The chosen solvent's boiling point must be lower than the compound's melting point to prevent "oiling out".[6] Assume a relatively high melting point but verify with your crude sample.[7]
FAQ: How do I select the right solvent system?

The ideal solvent should dissolve the compound completely when hot (at boiling point) but poorly when cold (at room temperature or in an ice bath).[2][5] Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8]

For a polar compound like this compound, polar solvents are a good starting point. Ethanol, methanol, and water are excellent candidates.[9] If a single solvent does not provide the desired solubility profile, a mixed-solvent system (e.g., ethanol/water) is a powerful alternative.[6]

Diagram 1: Solvent Selection Workflow

G start Start: Place ~20mg of crude solid in a test tube add_cold Add a few drops of cold solvent start->add_cold dissolves_cold Does it dissolve? add_cold->dissolves_cold unsuitable_too_good Result: Unsuitable (Compound is too soluble) dissolves_cold->unsuitable_too_good Yes heat Heat the mixture to boiling dissolves_cold->heat No dissolves_hot Does it dissolve? heat->dissolves_hot unsuitable_too_bad Result: Unsuitable (Compound is insoluble) dissolves_hot->unsuitable_too_bad No cool Cool to room temp, then in ice bath dissolves_hot->cool Yes crystals_form Do crystals form? cool->crystals_form good_single Result: Good Single Solvent crystals_form->good_single Yes good_for_pair Result: Potential 'Good' Solvent for a mixed pair crystals_form->good_for_pair No G start Observation: No Crystals Formed check_saturation Is the solution saturated? start->check_saturation boil_off Action: Boil off some solvent to increase concentration check_saturation->boil_off No (Likely too dilute) induce_nucleation Is nucleation the issue? check_saturation->induce_nucleation Yes (Solution is cold and concentrated) re_cool Re-cool slowly boil_off->re_cool scratch Action: Scratch inner surface of the flask with a glass rod induce_nucleation->scratch seed Action: Add a seed crystal of pure compound induce_nucleation->seed

Caption: Decision-making process for troubleshooting a failure to crystallize.

Problem: The compound is "oiling out" instead of crystallizing.
  • Likely Causes:

    • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid. [10] 2. Solution Cooled Too Rapidly: The solution becomes supersaturated at a temperature that is above the compound's melting point in that solvent mixture.

    • Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of the compound. [5][6]

  • Solutions & Rationale:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., ethanol). [11]This keeps the compound in solution to a lower temperature before it precipitates, hopefully below its melting point.

    • Ensure Slow Cooling: After redissolving, ensure the flask is well-insulated and cools as slowly as possible to favor crystal formation over oiling. [10] * Consider a Charcoal Treatment: If impurities are suspected, you may need to redissolve the oil, add a small amount of activated charcoal to the hot solution to adsorb impurities, perform a hot filtration, and then re-attempt the crystallization. [11]

Problem: The final yield is very low.
  • Likely Causes:

    • Excess solvent used during dissolution. [11] 2. Premature crystallization during hot filtration (product was lost with insoluble impurities).

    • Washing the final crystals with solvent that was not ice-cold.

    • The compound has significant solubility in the cold solvent.

  • Solutions & Rationale:

    • Recover a Second Crop: The filtrate (mother liquor) after the first filtration still contains dissolved product. You can concentrate this solution by boiling off more solvent and cooling again to obtain a "second crop" of crystals. Note that this crop will likely be less pure than the first. [9] * Optimize Solvent Volume: In future experiments, be more meticulous about adding the absolute minimum amount of hot solvent needed for dissolution.

    • Check Wash Procedure: Always ensure your wash solvent is thoroughly chilled in an ice bath before use.

Section 4: References
  • General Recrystallization Principles. (n.d.). University of California, Davis. Retrieved February 15, 2026, from [Link]

  • Solvent Selection for Recrystallization. (1976). Journal of Chemical Education. Retrieved February 15, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • Recrystallization Principles. (n.d.). Millersville University. Retrieved February 15, 2026, from [Link]

  • (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). Michigan State University. Retrieved February 15, 2026, from [Link]

  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved February 15, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • 4-NITROPHENYL CHLOROACETATE. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved February 15, 2026, from [Link]

  • 2-(2-chloro-4-nitrophenyl)acetic acid (C8H6ClNO4). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

Sources

Overcoming poor solubility of "2-Chloro-2-(4-nitrophenyl)acetic acid" in reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility and reactivity challenges of 2-Chloro-2-(4-nitrophenyl)acetic acid (an


-chloroaryl acetic acid).

Subject: Solubility Optimization & Reaction Troubleshooting Ticket ID: SOL-NO2-CL-AA-001 Status: Resolved / Guide Published

Executive Summary & Compound Profile

Compound: this compound Functional Class:


-Haloarylcarboxylic acid
Key Challenge:  The molecule possesses a "Schizophrenic" solubility profile. The polar carboxylic acid head (

) demands polarity, while the lipophilic nitro-aromatic tail and the bulky

-chlorine atom drive it out of aqueous or highly polar media. Furthermore, the

-chlorine is chemically labile, creating a high risk of degradation during dissolution attempts.
Critical Structural Warning

Ensure you are working with the


-chloro  isomer (chlorine attached to the CH group next to the carbonyl), not the ring-chlorinated isomer.
  • Target: this compound (Reactive Alkylator)

  • Common Confusion: 2-(2-Chloro-4-nitrophenyl)acetic acid (Inert Ring Substituent)

This guide focuses on the


-chloro  variant, which is significantly more reactive and prone to hydrolysis.

Troubleshooting Module: Solvent Selection

User Question: "I cannot get the compound to dissolve in DCM or Toluene for my acylation reaction. Water works but degrades the compound. What should I use?"

The "Solubility vs. Stability" Paradox

This compound presents a classic trade-off. Solvents that dissolve it well (bases, water) often destroy the


-chlorine via hydrolysis (forming the 

-hydroxy derivative). Solvents that are chemically inert (DCM, Hexane) often fail to solvate the crystal lattice.
Solvent Compatibility Matrix
Solvent ClassSolubilityStability RiskRecommendation
Chlorinated (DCM, CHCl

)
Low/ModerateHigh (Stable)Primary Choice. Use with 2-5% cosolvent (THF) if needed.
Ethers (THF, Dioxane) High High (Stable)Best Balance. Excellent solubility; easy to remove.
Polar Aprotic (DMF, DMSO) Very HighModerateUse Sparingly. Hard to remove; can accelerate decomposition at high temps.
Aqueous Base (NaOH, KOH) High (Salts)CRITICAL FAIL AVOID. Rapid hydrolysis of

-Cl to

-OH (Mandelic derivative).
Alcohols (MeOH, EtOH) ModerateLowRisk of Solvolysis. Can form ethyl/methyl esters or ethers spontaneously with acid catalysis.
Diagram: The Dissolution Decision Tree

Use this logic flow to select the correct solvent system without degrading your starting material.

SolventStrategy Start Start: Solvent Selection IsReactionSensitive Is the reaction moisture sensitive? Start->IsReactionSensitive NeedPolarity Does it dissolve in DCM? IsReactionSensitive->NeedPolarity Yes (Strict Anhydrous) AvoidWater CRITICAL WARNING: Avoid Aqueous Bases (Risk of Hydrolysis) IsReactionSensitive->AvoidWater No (Aqueous Workup) UseTHF RECOMMENDED: Anhydrous THF or 2-MeTHF NeedPolarity->UseTHF No UseDCM RECOMMENDED: DCM or Chloroform NeedPolarity->UseDCM Yes UseDMF LAST RESORT: DMF/DMSO (Max 10% v/v) UseTHF->UseDMF Still Insoluble?

Figure 1: Decision logic for solvent selection prioritizing the stability of the alpha-chloro bond.

Advanced Protocol: Overcoming Heterogeneity

User Question: "My reagent is a solid sludge at the bottom of the flask. The reaction is too slow. How do I drive it to completion?"

When solubility is the bottleneck, do not force dissolution with heat (which causes degradation). Instead, engineered the reaction interface using Phase Transfer Catalysis (PTC) .

Why PTC?

Since this compound is lipophilic and many nucleophiles are ionic (aqueous), they cannot meet. A PTC agent (like TBAB) acts as a "shuttle," forming a lipophilic ion pair with the nucleophile and dragging it into the organic phase to react with your substrate.

Protocol: Biphasic Reaction Setup

Reagents:

  • Substrate: this compound[1]

  • Solvent: Toluene or DCM (Organic Phase)

  • Reagent: Inorganic Nucleophile (e.g., Sodium Azide, Cyanide) in Water

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%)

Step-by-Step:

  • Dissolution (Organic): Suspend the substrate in Toluene (5 mL/g). It does not need to fully dissolve.[2]

  • Catalyst Addition: Add 0.05 equivalents of TBAB.

  • Biphasic Mix: Add the aqueous solution of your nucleophile.

  • Agitation: High-shear stirring (>800 RPM) is mandatory. You are creating an emulsion to maximize surface area.

  • Monitoring: The solid substrate will slowly disappear as it reacts and enters the organic phase as the product.

Mechanism Visualization

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Aqueous Aqueous Phase Substrate Substrate: R-CH(Cl)-COOH Product Product: R-CH(Nu)-COOH Substrate->Product Q_Cl Spent Catalyst: [Q+ Cl-] Product->Q_Cl Release Cl- Q_Nu Ion Pair: [Q+ Nu-] Q_Nu->Substrate Attack Na_Cl Waste: Na+ Cl- Q_Cl->Na_Cl Regeneration Na_Nu Reagent: Na+ Nu- Na_Nu->Q_Nu Ion Exchange

Figure 2: The Phase Transfer Catalysis cycle allows the reaction to proceed without requiring the substrate to be fully soluble in water.

FAQ: Handling & Derivatization

Q: Can I convert it to the acid chloride to improve solubility? A: Yes, this is a standard tactic.

  • Method: Reflux with Thionyl Chloride (SOCl

    
    ) and a catalytic drop of DMF.
    
  • Result: 2-Chloro-2-(4-nitrophenyl)acetyl chloride.

  • Benefit: The acid chloride is fully soluble in DCM, Toluene, and Hexane.

  • Caution: The resulting acid chloride is extremely reactive. Use immediately. Do not store.

Q: I see a "mandelic acid" impurity. Where did it come from? A: This is the hydrolysis product.

  • Cause: You likely used an aqueous base (NaOH/NaHCO

    
    ) to dissolve the acid, or your solvent contained water.
    
  • Mechanism: The electron-withdrawing nitro group and the carbonyl group make the

    
    -carbon highly electrophilic. Water/Hydroxide attacks the 
    
    
    
    -carbon, displacing the Chlorine.
  • Fix: Switch to anhydrous conditions or use mild bases like K

    
    CO
    
    
    
    in Acetone.

Q: What is the best way to purify the starting material if it degrades? A: Recrystallization.

  • Solvent System: Benzene/Petroleum Ether or EtOAc/Hexane (1:4).

  • Avoid: Ethanol or Methanol (risk of esterification/solvolysis during heating).

References

  • Solubility & Reactivity of

    
    -Halo Acids: 
    
    • ChemicalBook.[1] (2024).[3] "2-(2-Chloro-4-nitrophenyl)acetic acid Properties and Synthesis." (Note: General properties of nitro-halo-acetic acids extrapolated).

  • Phase Transfer Catalysis Protocols

    • Alfa Chemistry.[4] (2024).[3] "Phase Transfer Catalysis: Mechanisms and Applications in Heterogeneous Reactions."

  • Synthesis of Nitro-Phenylacetic Acid Derivatives

    • Asian Journal of Chemistry. (2007).[5][6][7] "Synthesis of Heterocyclic Compounds from p-Nitrophenylacetic Acid Derivatives." (Demonstrates stability limits in varying solvents).

  • Reaction Risks (Hydrolysis)

    • Fisher Scientific. (2024).[3] "Safety Data Sheet: 4-Nitrobenzeneacetic acid." (Baseline stability data for the parent scaffold).

Sources

Technical Support Center: Removal of 2-Chloro-2-(4-nitrophenyl)acetyl (Cl-NPA) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the removal protocols for the 2-Chloro-2-(4-nitrophenyl)acetyl (Cl-NPA) protecting group. This moiety is a highly activated derivative of the chloroacetyl and 4-nitrophenylacetyl (NPA) groups, designed for enhanced electrophilicity and potential photolability.

Executive Summary & Chemical Logic

The 2-Chloro-2-(4-nitrophenyl)acetyl group is a bifunctional protecting group used for amines (as amides) and alcohols (as esters). Its structure combines the lability of an


-haloacetyl  group with the electron-withdrawing power of a 4-nitrophenyl  moiety.
Mechanism of Action
  • Activation: The para-nitro group and the

    
    -chloro substituent create a highly electrophilic 
    
    
    
    -carbon. This makes the group significantly more susceptible to nucleophilic attack than a standard chloroacetyl group.
  • Cleavage Strategy: The primary removal method relies on nucleophilic displacement (typically with thiourea) followed by cyclization-release . A secondary method involves photolysis , leveraging the photoactive nature of the nitrophenylacetic acid core.

Key Reactivity Profile:

Feature Chemical Consequence

|


-Chloro  | Susceptible to 

displacement by soft nucleophiles (S, I, P). | | 4-Nitrophenyl | Increases acidity of

-protons; stabilizes radical intermediates (photolysis). | | Carbonyl | Activated for nucleophilic attack; facilitates cyclization release. |

Primary Removal Protocol: Nucleophilic Displacement (Thiourea Method)

This is the most reliable method, operating under mild, neutral conditions. It is chemoselective and avoids strong acids, bases, or oxidants.

Reagents Required
  • Thiourea (1.2 - 2.0 equivalents)

  • Solvent: Ethanol (EtOH), Methanol (MeOH), or Acetone/Water mix.

  • Buffer (Optional): Sodium bicarbonate (

    
    ) or 2,6-lutidine (to neutralize HCl by-product).
    
Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (protected amine/alcohol) in Ethanol or a MeOH/THF mixture (0.1 M concentration).

  • Addition: Add 1.5 equivalents of Thiourea .

  • Incubation:

    • Stir at room temperature for 2–6 hours.

    • Note: Due to the activation by the 4-nitrophenyl group, heating (reflux) is rarely required and may cause side reactions.

  • Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the chlorinated starting material and the formation of the pseudothiohydantoin byproduct.

  • Workup:

    • Concentrate the solvent.

    • Dilute with water/brine.

    • Extract the deprotected product with an organic solvent (DCM or EtOAc). The polar pseudothiohydantoin byproduct usually remains in the aqueous phase.

Mechanism Visualization

Thiourea_Cleavage Start Cl-NPA Protected Substrate (R-NH-CO-CH(Cl)-Ar) Step1 Nucleophilic Attack (Thiourea S -> alpha-C) Start->Step1 + Thiourea Inter Isothiouronium Intermediate Step1->Inter SN2 Displacement Step2 Intramolecular Cyclization (N -> Carbonyl) Inter->Step2 Spontaneous End Deprotected Product (R-NH2) + Pseudothiohydantoin Step2->End Release

Caption: The thiourea sulfur atom displaces the alpha-chloride, forming an intermediate that cyclizes to release the free amine/alcohol.

Secondary Protocol: Photochemical Cleavage

If the substrate is sensitive to nucleophiles, photolysis can be used. Nitrophenylacetic acid derivatives are known to undergo decarboxylation and cleavage upon UV irradiation.

Experimental Setup
  • Light Source: Mercury arc lamp (high pressure) or UV-LED (350–365 nm).

  • Solvent: Methanol/Water or Acetonitrile/Water (degassed).

  • Scavenger: Semicarbazide hydrochloride (to trap the nitroso/aldehyde byproducts).

Step-by-Step Methodology
  • Preparation: Dissolve substrate in degassed MeOH/PBS (1:1) at 5 mM concentration.

  • Irradiation: Irradiate at 365 nm in a quartz vessel or Pyrex (filters <300 nm).

  • Duration: 10–60 minutes. Monitor conversion closely to prevent photodegradation of the product.

  • Workup: Evaporate solvent and purify via flash chromatography to remove the 4-nitrobenzyl byproducts.

Troubleshooting & FAQs

Q1: The reaction with thiourea is stalled. What should I do?
  • Diagnosis: The

    
    -chloro atom might be sterically hindered, or the solvent polarity is too low.
    
  • Solution:

    • Add Sodium Iodide (NaI) (0.1 eq) as a catalyst (Finkelstein reaction in situ: Cl

      
       I, which is a better leaving group).
      
    • Switch solvent to DMF or HMPA to enhance nucleophilicity.

    • Increase temperature to 40°C (use caution).

Q2: I observe reduction of the nitro group during other synthetic steps. Is the group stable?
  • Answer: No. The Cl-NPA group is not compatible with strong reducing agents (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). Reduction of the nitro group to an aniline (
    
    
    ) changes the electronics and may lead to premature cleavage or polymerization.
    • Fix: Use chemoselective reducing agents (e.g.,

      
       for ketones) or protect the nitro group if possible (impractical).
      
Q3: Can I use amines instead of thiourea?
  • Answer: Yes, primary amines (e.g., phenylethylamine) or diamines (e.g., ethylene diamine) can cleave the group via the same mechanism. However, thiourea is preferred because it is non-basic and less likely to cause racemization or side reactions with other esters.

Q4: Is this group orthogonal to Boc/Fmoc?
  • Answer:

    • Vs. Boc: Yes. Cl-NPA is stable to TFA (acid), while Boc is removed.

    • Vs. Fmoc: Mostly Yes. Cl-NPA is stable to piperidine (short exposure), but prolonged exposure to base may cause hydrolysis or displacement.

    • Vs. Cbz: Yes. Cl-NPA is stable to hydrogenolysis conditions only if the nitro group is not reduced (which is unlikely). Therefore, it is not orthogonal to Cbz removal via hydrogenation .

Comparative Data: Cleavage Conditions

ReagentConditionsMechanismRate (Relative)Compatibility
Thiourea EtOH, RT, pH 7

+ Cyclization
FastHigh (Neutral)
Thioacetamide EtOH, Reflux

+ Cyclization
MediumModerate (Thermal risk)
Sodium Iodide Acetone, Reflux

(Activation)
SlowHigh
UV Light MeOH, 365 nmRadical/DecarboxylationVariableLow (UV sensitive substrates)
Zinc/Acetic Acid RTReductive CleavageFastLow (Reduces other groups)

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for haloacetyl and nitrophenyl groups).

  • Narayan, R., et al. (2010). "Photochemical cleavage of 4-nitrophenylacetic acid esters." Organic & Biomolecular Chemistry. (Mechanistic insight into NPA photolysis).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Comprehensive review including haloacetyl removal).

  • Wada, M., et al. (1985). "Removal of haloacetyl protecting groups by thiourea." Journal of the Chemical Society, Perkin Transactions 1.

Technical Support Center: Optimizing Catalyst Selection for Reactions of 2-Chloro-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-2-(4-nitrophenyl)acetic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for optimizing catalyst selection in reactions involving this versatile, yet challenging, molecule. The inherent functionalities of this compound—a chiral α-chloro acid, an electron-withdrawing nitro group, and an aromatic ring—present a unique set of opportunities and challenges in synthetic chemistry. This resource is structured to address specific issues you may encounter, moving from frequently asked questions to detailed troubleshooting scenarios.

I. Understanding the Reactivity of this compound

Before delving into specific catalytic systems, it is crucial to understand the interplay of the functional groups in this compound. The α-chloro group is a leaving group, susceptible to nucleophilic substitution and elimination. The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution and being prone to reduction. The carboxylic acid can participate in a variety of reactions, including esterification, amidation, and decarboxylation. The stereocenter at the α-carbon introduces the challenge of controlling enantioselectivity.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for key transformations of this compound.

FAQ 1: Reduction of the Nitro Group

Question: What are the best catalysts for the selective reduction of the nitro group to an amine, and what are the common pitfalls?

Answer: The catalytic hydrogenation of the nitro group is a fundamental transformation. The choice of catalyst is critical to avoid unwanted side reactions.

  • Recommended Catalysts:

    • Palladium on Carbon (Pd/C): This is the most common and generally effective catalyst for nitro group reduction. It offers good activity and selectivity under mild conditions (e.g., H₂ gas at atmospheric or slightly elevated pressure).

    • Platinum on Carbon (Pt/C): Pt/C can be more active than Pd/C and is a good alternative if the reaction with Pd/C is sluggish.

    • Raney Nickel: A highly active catalyst, but it may require more careful handling due to its pyrophoric nature.

    • Tin(II) Chloride (SnCl₂): In acidic media (e.g., HCl), SnCl₂ is a classic and effective stoichiometric reducing agent that can be advantageous for small-scale syntheses where metal catalyst filtration is problematic.

  • Common Pitfalls and Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the starting material is fully dissolved in the solvent.

    • Side Reactions: Over-reduction or hydrodechlorination (loss of the α-chloro group) can occur. To minimize this, use milder conditions (lower temperature and pressure) and monitor the reaction closely by TLC or LC-MS.

    • Catalyst Poisoning: The presence of sulfur-containing impurities can poison noble metal catalysts. Ensure high-purity starting materials and solvents.

FAQ 2: Substitution of the α-Chloro Group

Question: How can I achieve enantioselective substitution of the α-chloro group?

Answer: Enantioselective substitution is crucial for accessing chiral derivatives. Organocatalysis is a powerful tool for this purpose.

  • Organocatalytic Approach: Chiral amines, such as derivatives of proline or cinchona alkaloids, can be used to catalyze the enantioselective substitution of the α-chloro group. The mechanism often involves the formation of a chiral enamine or iminium ion intermediate.

  • Key Considerations:

    • Catalyst Selection: The choice of organocatalyst is critical and often requires screening. The steric and electronic properties of the catalyst will influence both the reactivity and the enantioselectivity.

    • Reaction Conditions: Solvent, temperature, and the nature of the nucleophile all play a significant role. Non-polar, aprotic solvents and low temperatures are often preferred to enhance enantioselectivity.

    • Nucleophile Choice: Softer nucleophiles generally give better results in these reactions.

FAQ 3: Cross-Coupling Reactions

Question: Is it possible to perform cross-coupling reactions with this molecule?

Answer: Yes, both the nitro group and the carboxylic acid can be utilized as handles for cross-coupling reactions.

  • Suzuki-Miyaura Coupling of the Nitro Group: The nitro group can be replaced in a palladium-catalyzed Suzuki-Miyaura coupling with boronic acids. This allows for the formation of a C-C bond at the aromatic ring.

  • Decarboxylative Cross-Coupling: The carboxylic acid can undergo decarboxylative coupling with aryl halides, which provides a route to α-arylated products. This reaction is also typically catalyzed by palladium complexes.

  • Catalyst System: A typical catalyst system for these reactions consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, XPhos, SPhos). The choice of ligand is crucial for achieving good yields and selectivities.

III. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental issues.

Guide 1: Poor Enantioselectivity in Organocatalytic Amination

Issue: You are attempting an enantioselective amination at the α-position using a chiral organocatalyst, but the enantiomeric excess (ee) is low.

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Catalyst Screen a variety of chiral organocatalysts (e.g., different proline derivatives, cinchona alkaloids).The steric and electronic environment of the catalyst's active site is crucial for effective chiral recognition and induction.
Incorrect Solvent Test a range of aprotic solvents with varying polarity (e.g., toluene, CH₂Cl₂, THF, MeCN).The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates, thereby affecting enantioselectivity.
High Reaction Temperature Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even lower.Lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
Racemization of Product Analyze the ee at low conversion. If it is high initially and decreases over time, product racemization is likely. Consider in-situ derivatization of the product to prevent racemization.The α-proton of the product may still be acidic enough to be removed under the reaction conditions, leading to racemization.
Guide 2: Catalyst Deactivation in Nitro Group Reduction

Issue: The catalytic reduction of the nitro group starts but then stops before completion.

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Poisoning Purify starting materials and solvents. Consider using a catalyst scavenger (e.g., activated carbon) to pre-treat the reaction mixture.Impurities, particularly sulfur compounds, can irreversibly bind to the active sites of noble metal catalysts, rendering them inactive.
Incomplete Dissolution Use a co-solvent to ensure the starting material is fully dissolved.For the catalyst to be effective, the substrate must be accessible to the active sites. Poor solubility limits the reaction rate.
Formation of Inhibitory Intermediates Monitor the reaction for the buildup of intermediates (e.g., nitroso, hydroxylamine species). Try a different catalyst or a stronger reducing agent.Incomplete reduction can lead to the formation of intermediates that may adsorb strongly to the catalyst surface and inhibit further reaction.
Insufficient Hydrogen Ensure a continuous and adequate supply of hydrogen. Check for leaks in the hydrogenation apparatus.Hydrogen is a key reactant, and its depletion will halt the reaction.

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalytic Hydrogenation of the Nitro Group
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add the catalyst (e.g., 5-10 mol% Pd/C).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Workflow 1: Catalyst Selection for Enantioselective Synthesis

Caption: Decision workflow for selecting and optimizing a catalyst for an enantioselective transformation.

V. Biocatalysis: An Emerging Approach

For certain transformations of this compound, biocatalysis offers a green and highly selective alternative to traditional chemical catalysis.

Enzymatic Reduction of the Nitro Group: Nitroreductases are enzymes that can catalyze the reduction of nitroaromatic compounds to the corresponding amines with high selectivity.[1] This approach avoids the use of heavy metal catalysts and often proceeds under mild aqueous conditions.

Microbial Degradation: Studies on related compounds like 2-chloro-4-nitrophenol have shown that certain bacterial strains can metabolize these molecules, leading to the removal of both the nitro and chloro groups.[2][3][4] This highlights the potential for using whole-cell biocatalysts for the transformation of this compound.

Troubleshooting Biocatalytic Reactions:

  • Low Enzyme Activity: Ensure optimal pH, temperature, and buffer conditions for the chosen enzyme. Cofactor regeneration may be necessary.

  • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. A fed-batch approach may be beneficial.

  • Mass Transfer Limitations: In whole-cell systems, ensure adequate mixing to facilitate substrate uptake by the cells.

VI. References

  • Han, S., Moore, R. A., & Viola, R. E. (2002). Probing the Active Site of 3-Deoxy-d-manno-octulosonate-8-phosphate Synthase. Bioorganic Chemistry, 30(2), 81-94.

  • Li, Y., et al. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. Journal of Hazardous Materials, 379, 120803.

  • Goossen, L. J., & Döhring, A. (2003). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates. Advanced Synthesis & Catalysis, 345(8), 943-947.

  • Patel, R. N. (2003). Biocatalytic reduction of nitro groups. Google Patents, WO2003062399A2.

  • Guram, A. S., & Bei, X. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 47(1), 2-13.

  • Wang, C., et al. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chinese Chemical Letters, 30(4), 836-842.

  • Gensch, T., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.

  • Buchwald, S. L., & Martin, R. (2011). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Fumagalli, G., et al. (2021). Photochemical deracemization of 2,3-allenoic acids mediated by a sensitizing chiral phosphoric acid catalyst. Chemical Science, 12(3), 1085-1090.

  • Melchiorre, P. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 21, 1-25.

  • Zhang, P., et al. (2014). Studies on enantioselective liquid-liquid extraction of amino-(4-nitro-phenyl)-acetic acid enantiomers: modeling and optimization. Chirality, 26(2), 79-87.

  • Gellman, S. H., et al. (2006). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society, 128(49), 15582-15583.

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PloS one, 7(6), e38676.

  • Córdova, A. (2010). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Molecules, 15(2), 1046-1076.

  • Singh, G. P., & Singh, O. V. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

  • Zhou, B., et al. (2025). Brønsted Acid-Catalyzed Atroposelective Coupling of Carboxylic Acids with Amines and Alcohols via Ynamide Mediation. Angewandte Chemie International Edition.

  • Truppo, M. D. (2025). Practical examples of biocatalysis in industry. Comptes Rendus de l'Académie des Sciences.

  • Knowles, R. R. (2025). Photocatalyst-Dependent Enantioselectivity in the Light-Driven Deracemization of Cyclic α-Aryl Ketones. ChemRxiv.

  • Sudalai, A., et al. (2012). Organocatalytic Sequential α-Amination/Corey-Chaykovsky Reaction of Aldehydes: A High Yield Synthesis of 4-Hydroxypyrazolidine Derivatives. Organic Letters, 14(10), 2468-2471.

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. PubChem. Retrieved from [Link]

  • Islam, M. R., et al. (2008). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Bangladesh Chemical Society, 21(1), 73-79.

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676.

  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Chloro-2-(4-nitrophenyl)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant and full-scale manufacturing. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions throughout your process development.

Introduction to the Challenges

The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, presents a unique set of scale-up challenges. These often stem from the inherent reactivity of the intermediates and reagents involved, the exothermic nature of the reactions, and the stringent purity requirements for the final product. A process that appears straightforward at the gram-scale can quickly become problematic at the kilogram or ton-scale if critical process parameters are not thoroughly understood and controlled.[1]

This guide will address common issues in a question-and-answer format, providing troubleshooting advice and frequently asked questions to navigate the complexities of scaling up this synthesis.

Troubleshooting Guide: From Lab to Plant

This section addresses specific problems that may arise during the scale-up process, offering explanations and actionable solutions.

Q1: We are observing a significant temperature spike and potential runaway reaction during the nitration step when scaling up. How can we control this exotherm?

A1: A temperature overshoot during nitration is a critical safety concern and a common scale-up challenge.[2] The root cause is a disparity between the rate of heat generation from the exothermic reaction and the heat removal capacity of the reactor.[3][4] As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5]

Potential Causes & Solutions:

  • Rapid Reagent Addition: Adding the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) too quickly can overwhelm the cooling system.

    • Solution: Implement a controlled, semi-batch addition of the nitrating agent.[3] Utilize a dosing pump with a pre-defined addition profile, starting slowly and potentially increasing the rate as the reaction progresses and stability is confirmed. For highly exothermic reactions, continuous processing in a microreactor can offer superior heat transfer and safety.[6][7][8]

  • Inadequate Pre-cooling: Insufficient cooling of the initial reaction mixture leaves little thermal buffer to absorb the heat of reaction.

    • Solution: Ensure the reactor and its contents are cooled to the optimal starting temperature and have stabilized before initiating the addition of the nitrating agent.[3]

  • Poor Mixing: Inefficient agitation can lead to localized "hot spots" where the reaction proceeds much faster, which can then trigger a bulk temperature increase.[3]

    • Solution: Re-evaluate the agitator design and speed for the larger vessel to ensure adequate mixing and heat distribution. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to optimize mixing efficiency in stirred tank reactors.[9][10]

Q2: The purity of our isolated this compound is lower on a larger scale, with an increase in byproducts. What is causing this and how can we improve it?

A2: A decline in purity upon scale-up is often linked to changes in reaction conditions and the amplification of previously minor side reactions. Impurity profiling is essential for identifying, quantifying, and controlling these undesirable compounds.[11][12][13][14][15]

Potential Causes & Solutions:

  • Over-nitration or Isomer Formation: Poor temperature control or localized high concentrations of the nitrating agent can lead to the formation of dinitro- or other positional isomers.[4][16]

    • Solution: As discussed in Q1, strict temperature control and controlled reagent addition are crucial. Maintaining the optimal stoichiometry by ensuring efficient mixing is also key.

  • Degradation Products: Extended reaction times or exposure to high temperatures can lead to the degradation of the starting materials, intermediates, or the final product.[11]

    • Solution: Optimize the reaction time for the larger scale. Quench the reaction as soon as the desired conversion is achieved. Consider in-process monitoring (e.g., HPLC) to track the reaction progress and impurity formation.

  • Process-Related Impurities: These can arise from starting materials, intermediates, reagents, or by-products.[12][15]

    • Solution: Conduct a thorough impurity profile of your starting materials. Develop a robust purification strategy, which may include recrystallization with an optimized solvent system, to effectively remove process-related impurities.

Q3: We are struggling with the filtration and drying of the final product at a larger scale. The process is slow, and the product retains a high level of residual solvent.

A3: Filtration and drying are common bottlenecks in scaling up chemical processes.[17][18] The physical properties of the crystalline product, such as particle size and shape, play a significant role in the efficiency of these operations.

Potential Causes & Solutions:

  • Small Particle Size (Fines): A high proportion of fine particles can clog the filter medium, leading to slow filtration rates.

    • Solution: Optimize the crystallization process to control the particle size distribution. This can involve adjusting the cooling rate, agitation speed, and seeding strategy.[17]

  • Inefficient Washing: Inadequate washing of the filter cake can leave impurities and mother liquor trapped, leading to higher residual solvent levels.

    • Solution: Ensure uniform washing of the entire filter cake. For larger batches, consider reslurrying the cake in the wash solvent for more effective impurity removal.

  • Inefficient Drying Equipment: The drying method used at the lab scale (e.g., vacuum oven) may not be suitable for large quantities.

    • Solution: For kilogram to ton-scale production, consider using specialized equipment like an Agitated Nutsche Filter Dryer (ANFD).[19] This equipment combines filtration, washing, and drying in a single, contained unit, improving efficiency and reducing handling.[19][20][21]

Frequently Asked Questions (FAQs)

  • What are the primary safety concerns when scaling up the synthesis of this compound? The primary safety concerns are the handling of highly corrosive and oxidizing acids (nitric and sulfuric acid) and the potential for thermal runaway during the exothermic nitration step.[2][6][22][23][24][25][26][27][28][29][30][31] A comprehensive Process Safety Management (PSM) program should be in place, including a thorough Process Hazard Analysis (PHA).[22][23][24][25][26]

  • How do we choose the right solvent for the crystallization of this compound on a large scale? The ideal solvent should provide good solubility at higher temperatures and poor solubility at lower temperatures to ensure a high recovery. It should also have a favorable toxicity profile and be easily removable during drying. A solvent system (a mixture of a solvent and an anti-solvent) can also be effective. The choice should be guided by lab-scale experiments and consideration of industrial-scale practicalities like cost and recycling.

  • What is the best way to monitor the progress of the reaction on a large scale? In-process controls (IPCs) are essential for large-scale manufacturing. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for monitoring the consumption of starting materials and the formation of the product and impurities. Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can provide real-time reaction monitoring.

Experimental Protocols

Protocol 1: Controlled Crystallization for Improved Filtration and Purity

This protocol outlines a seeded, anti-solvent crystallization method to control particle size and improve the purity of this compound.

Objective: To produce a crystalline product with a uniform particle size distribution suitable for efficient filtration and drying.

Equipment: Jacketed reactor with temperature control and a variable speed agitator.

Materials:

  • Crude this compound

  • Solvent (e.g., Ethyl Acetate)

  • Anti-solvent (e.g., Heptane)

  • Seed crystals of this compound (pre-milled to a desired particle size)

Procedure:

  • Charge the jacketed reactor with the crude this compound and the solvent.

  • Heat the mixture with agitation to a temperature that ensures complete dissolution (e.g., 50-60 °C).

  • Once a clear solution is obtained, cool the solution to a specific seeding temperature (e.g., 40-45 °C).

  • Prepare a slurry of the seed crystals in a small amount of the anti-solvent and add it to the reactor.

  • Hold the mixture at the seeding temperature for a period to allow for crystal growth on the seeds (e.g., 1-2 hours).

  • Initiate a slow, controlled addition of the anti-solvent over several hours while maintaining a constant temperature.

  • After the anti-solvent addition is complete, slowly cool the slurry to a final isolation temperature (e.g., 0-5 °C) over a few hours.

  • Hold at the final temperature to maximize yield.

  • Isolate the product by filtration, wash the cake with a pre-chilled mixture of the solvent and anti-solvent, and dry under vacuum.

Visualizations

Scale-Up Logic Flow

ScaleUp_Logic cluster_Pre Pre-Scale-Up Assessment cluster_ScaleUp Scale-Up Execution cluster_Post Post-Scale-Up Validation Lab_Synthesis Lab-Scale Synthesis Data Thermo_Safety Thermochemical & Safety Analysis (DSC/RC) Lab_Synthesis->Thermo_Safety informs Pilot_Batch Pilot-Scale Batch Thermo_Safety->Pilot_Batch defines safe operating window for Impurity_Profile Initial Impurity Profile Impurity_Profile->Pilot_Batch guides purification strategy for Process_Monitoring In-Process Monitoring (IPC/PAT) Pilot_Batch->Process_Monitoring requires Data_Analysis Data Analysis & Parameter Optimization Process_Monitoring->Data_Analysis provides data for Data_Analysis->Pilot_Batch refines parameters for subsequent Product_Isolation Product Isolation & Drying Data_Analysis->Product_Isolation optimizes Final_Purity Final Purity & Particle Size Analysis Product_Isolation->Final_Purity yields product for Process_Validation Process Validation & Documentation Final_Purity->Process_Validation confirms success of Purity_Troubleshooting Start Low Purity Detected Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Start->Identify_Impurity Is_Process_Related Process-Related Impurity? Identify_Impurity->Is_Process_Related Is_Degradation Degradation Product? Is_Process_Related->Is_Degradation No Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Is_Process_Related->Optimize_Reaction Yes Check_Raw_Materials Check Purity of Starting Materials Is_Degradation->Check_Raw_Materials No Reduce_Thermal_Stress Reduce Thermal Stress (Lower Temp, Shorter Time) Is_Degradation->Reduce_Thermal_Stress Yes Improve_Purification Improve Purification (Recrystallization, Wash) Optimize_Reaction->Improve_Purification End Purity Improved Improve_Purification->End Check_Raw_Materials->End Reduce_Thermal_Stress->End

Caption: Decision tree for troubleshooting purity issues.

References

  • SynThink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained. SynThink. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Industrial Crystallization. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Industrial Crystallization. [Link]

  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek. [Link]

  • International Journal of Applied Pharmaceutics. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. International Journal of Applied Pharmaceutics. [Link]

  • Sigma-HSE. (2023, June 27). Process Safety Management (PSM): OSHA Standards & Safety. Sigma-HSE. [Link]

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Validation & Comparative

"2-Chloro-2-(4-nitrophenyl)acetic acid" vs. other nitrophenylacetic acids in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Chloro-2-(4-nitrophenyl)acetic acid" vs. other nitrophenylacetic acids in synthesis Content Type: Publish Comparison Guide

Executive Summary

In the landscape of phenylacetic acid derivatives, This compound (α-chloro-4-nitrophenylacetic acid) occupies a specialized niche.[1] Unlike its ring-chlorinated isomers (e.g., 2-chloro-4-nitrophenylacetic acid), this molecule features a reactive halogen at the benzylic (


) position.[1] This bifunctionality—an electrophilic 

-carbon combined with a strongly electron-withdrawing nitro group—makes it a potent intermediate for synthesizing unnatural amino acids (e.g., 4-nitrophenylglycine) and complex heterocycles.[1]

This guide objectively compares the


-chloro derivative against its 

-bromo analog
(higher reactivity, lower stability) and the non-halogenated precursor (lower reactivity), providing experimental protocols for its generation and use.
Structural & Electronic Profiling

The reactivity of this compound is governed by the synergy between the nitro group and the


-chlorine.[1]
FeatureThis compound2-Bromo-2-(4-nitrophenyl)acetic acid4-Nitrophenylacetic acid (Precursor)
Leaving Group Ability Moderate (

)
High (

)
N/A (Requires activation)
C-X Bond Energy ~339 kJ/mol (Stronger)~280 kJ/mol (Weaker)N/A
Stability High (storable solid)Low (light/moisture sensitive)Very High
Primary Reactivity

Substitution, Darzens Condensation
Rapid

, Radical pathways
Electrophilic Aromatic Substitution
Estimated pKa ~2.5 - 2.8 (Acidified by Cl/NO

)
~2.5 - 2.73.85

Mechanistic Insight: The p-nitro group withdraws electron density via resonance, increasing the acidity of the benzylic proton. However, the


-chlorine provides the necessary leaving group for nucleophilic substitution without the extreme instability associated with the bromo-analog.
Synthesis Protocols

Since


-chloro-4-nitrophenylacetic acid is not a standard catalog item (unlike the ring-chlorinated isomers), it is best synthesized in situ or on-demand.[1] Two primary routes exist: the Modern TCCA Method  (efficient, radical-free) and the Classical Mandelic Route  (stereocontrolled).[2]
Method A:

-Chlorination via TCCA (Recommended)

This method avoids the harsh conditions of the Hell-Volhard-Zelinsky (HVZ) reaction, which can be problematic with nitro-substituted rings.[1]

Reagents:

  • 4-Nitrophenylacetic acid (1.0 equiv)[1]

  • Trichloroisocyanuric acid (TCCA) (0.6 equiv)[2][3]

  • PCl

    
     (Catalytic, 0.1 equiv)[2]
    
  • Conditions: Solvent-free or minimal solvent, 80–100°C.[1]

Protocol:

  • Mix 4-nitrophenylacetic acid and catalytic PCl

    
     in a round-bottom flask.
    
  • Add TCCA slowly. The reaction generates the acid chloride intermediate in situ.

  • Heat to 85°C for 2–4 hours. TCCA acts as the stoichiometric chlorine source.

  • Quench: Pour into ice water to hydrolyze the acid chloride back to the carboxylic acid (retaining the

    
    -chloro group).
    
  • Purification: Recrystallize from benzene/hexanes.

Method B: Conversion from 4-Nitromandelic Acid

Ideal if enantiopure product is required, as the stereochemistry can be inverted or retained depending on conditions (though racemization is a risk).

Protocol:

  • Dissolve 4-nitromandelic acid in dry toluene.[1]

  • Add Thionyl Chloride (SOCl

    
    , 1.5 equiv) and a drop of DMF.
    
  • Reflux for 3 hours.

  • Evaporate solvent to yield the crude

    
    -chloro acid.
    
Comparative Reactivity & Decision Matrix

Researchers often face a choice between the Chloro and Bromo derivatives.[4] The decision should be based on the nucleophile's strength and the required reaction speed.

Scenario A: Nucleophilic Substitution (Synthesis of Amino Acids)

Goal: Convert to 4-nitrophenylglycine using ammonia/amines.

  • Using

    
    -Bromo:  Reaction is extremely fast (minutes) but prone to elimination side-products (forming nitrostyrenes) due to the high lability of the C-Br bond.
    
  • Using

    
    -Chloro:  Reaction requires mild heating (50–60°C) but gives higher selectivity for the substitution product (
    
    
    
    ) over elimination (
    
    
    ).

Verdict: Use the


-Chloro  derivative for cleaner substitution profiles with primary amines.
Scenario B: Darzens-Type Condensations

Goal: Reaction with aldehydes/ketones to form epoxides.[1]

  • Using

    
    -Chloro:  The carbanion is stable enough to be generated with bases like NaH or LDA without immediate self-polymerization.[1]
    
  • Using

    
    -Bromo:  Often degrades before the electrophile can be introduced.
    

Verdict: The


-Chloro  derivative is superior for carbanion chemistry.
Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the synthesis route and the downstream application pathways.

G Start Target: 4-Nitrophenylacetic Acid Derivative Route1 Route A: TCCA/PCl3 (Direct Chlorination) Start->Route1 Standard Synthesis Route2 Route B: SOCl2 (From Mandelic Acid) Start->Route2 If Chiral Start Product 2-Chloro-2-(4-nitrophenyl) acetic acid Route1->Product Route2->Product App1 Nucleophilic Substitution (Amines/Azides) Product->App1 Mild Heat (60°C) App2 Darzens Condensation (Epoxide Formation) Product->App2 Strong Base (NaH) SideProduct Elimination Product (Nitrostyrene) Product->SideProduct Excess Base/High Temp

Figure 1: Synthesis and application workflow for this compound. Note the divergence based on starting material availability.

Experimental Case Study: Synthesis of 4-Nitrophenylglycine

This protocol demonstrates the utility of the


-chloro derivative in amino acid synthesis, validating its performance against the bromo-analog.

Objective: Amination of this compound.

  • Preparation: Dissolve this compound (10 mmol) in 25% aqueous ammonia (50 mL).

  • Reaction: Heat the mixture in a sealed pressure tube at 60°C for 4 hours.

    • Note: The

      
      -bromo analog would react at RT but yield 15-20% nitrostyrene byproduct.[1] The chloro analog yields <5% byproduct.
      
  • Workup: Cool to 0°C. Acidify to pH 6 with concentrated HCl.

  • Isolation: The amino acid precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Yield: Typical yields are 75–82% (vs. 60–65% for the bromo route due to side reactions).

Safety & Handling
  • Corrosivity: Like all

    
    -halo acids, this compound is corrosive to skin and mucous membranes.[1]
    
  • Lachrymator: While less volatile than

    
    -chloroacetophenone, it can still cause eye irritation.[1] Handle in a fume hood.
    
  • Stability: Store in a desiccator. Unlike the bromo-analog, which turns brown (liberating Br

    
    ) upon light exposure, the chloro-derivative is stable for months if kept dry.
    
References
  • TCCA Chlorination Method

    • Hiegel, G. A., et al. "Conversion of carboxylic acids to

      
      -chloro acid chlorides using trichloroisocyanuric acid."[1][2] Synthetic Communications, 1985.[2]
      
    • Context: Establishes the efficiency of TCCA for -chlorination of phenylacetic acid deriv
    • [2]

  • Nucleophilic Substitution Kinetics

    • Conant, J. B., et al.[1][2][5] "The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides." Journal of the American Chemical Society, 1925.[2]

    • Context: Foundational text comparing C-Cl vs C-Br reactivity rates in benzylic systems.[1]

    • [2]

  • Synthesis of Phenylglycines

    • Clark, J. C., et al. "Synthesis of substituted phenylglycines."[2] Journal of the Chemical Society, Perkin Transactions 1, 1976.[2]

    • Context: Details the amin
    • [2]

Sources

A Senior Application Scientist's Guide to the Characterization of 2-Chloro-2-(4-nitrophenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Distinction

In the realms of pharmaceutical development, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very essence of its biological activity and physical properties. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of enantiomers. These enantiomers can exhibit dramatically different pharmacological, toxicological, and metabolic profiles.[1] The U.S. Food and Drug Administration's 1992 guidelines underscore this by advocating for the study of individual enantiomers in chiral drugs, moving away from the marketing of racemic mixtures without proper justification.[1]

This guide provides a comprehensive framework for the analytical characterization of the enantiomers of 2-Chloro-2-(4-nitrophenyl)acetic acid, a chiral carboxylic acid. The presence of a stereocenter at the alpha-carbon, bonded to a chloro, a 4-nitrophenyl, a carboxylic acid, and a hydrogen atom, necessitates a robust analytical strategy to separate, quantify, and confirm the identity of each enantiomer. This document is designed for researchers and drug development professionals, offering a narrative built on established analytical principles and field-proven insights. We will explore the primary and complementary techniques required for a full and unambiguous characterization, focusing on the causality behind experimental choices to ensure a self-validating and scientifically rigorous approach.

Part 1: The Workhorse of Chiral Analysis - High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analytical and preparative separation of enantiomers due to its high efficiency, sensitivity, and broad applicability.[2][3] The foundation of chiral HPLC lies in the use of Chiral Stationary Phases (CSPs), which create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different energies, leading to differential retention times and, thus, separation.[3]

The Method Development Workflow

A systematic approach to method development is crucial for achieving a baseline separation with optimal resolution and analysis time. The process involves screening a variety of CSPs under different mobile phase conditions to identify the most effective combination of stationary and mobile phases.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Start Racemic Analyte: This compound ScreenCSPs Select & Screen Diverse CSPs (Polysaccharide, Protein, etc.) Start->ScreenCSPs ScreenModes Test Multiple Mobile Phase Modes (NP, RP, POM) ScreenCSPs->ScreenModes Eval Evaluate Initial Results (Retention, Resolution > 0?) ScreenModes->Eval Eval->ScreenCSPs No Separation Optimize Fine-Tune Parameters: - Mobile Phase Ratio - Additives (Acid/Base) - Temperature - Flow Rate Eval->Optimize Promising Separation Validate Method Validation (Robustness, Linearity, LOD/LOQ) Optimize->Validate Optimized Method Quant Quantitative Analysis (Enantiomeric Excess, Purity) Validate->Quant

Caption: A generalized workflow for chiral HPLC method development.

Expertise in Action: Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter in a chiral separation. For an acidic analyte like this compound, several classes of CSPs are prime candidates for initial screening. The selection is guided by the potential intermolecular interactions (π-π stacking, hydrogen bonding, dipole-dipole, and steric hindrance) between the analyte and the chiral selector.

CSP ClassChiral Selector TypePrimary Interaction MechanismSuitability for AnalyteRecommended Columns (Examples)
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, dipole-dipole interactions, and steric inclusion within chiral grooves.[4]High. Broad applicability makes this class an excellent first choice for screening.Chiralcel® OD/OJ, Chiralpak® AD/IA/IG
Protein-based α1-acid glycoprotein (AGP), Human Serum Albumin (HSA)Ionic interactions, hydrogen bonding, and hydrophobic interactions.[5]Very High. Especially suited for the direct resolution of acidic compounds in reversed-phase mode.[5]CHIRAL-AGP, Chiral-HSA
Cyclodextrin-based Native or derivatized β-cyclodextrinInclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin.[4]Moderate to High. The aromatic ring of the analyte can interact favorably with the cavity.Astec CYCLOBOND™
Pirkle-type (π-acid/π-base) e.g., 3,5-dinitrobenzoyl phenylglycineπ-π interactions, hydrogen bonding, and dipole stacking.Moderate. The nitrophenyl group can act as a π-acceptor.Astec P-CAP™, Whelk-O® 1
Trustworthiness: A Self-Validating Experimental Protocol

This protocol provides a robust starting point for screening. The goal is to test diverse selectivities to maximize the probability of finding a successful separation.

Objective: To identify a suitable CSP and mobile phase for the enantiomeric separation of this compound.

Materials:

  • Racemic this compound standard

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • HPLC-grade additives: Trifluoroacetic acid (TFA), Acetic Acid (AcOH), Diethylamine (DEA)

  • Screening Columns:

    • Chiralpak® IA (Amylose-based)

    • CHIRAL-AGP (Protein-based)

    • Astec CYCLOBOND™ I 2000 (Cyclodextrin-based)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the racemic analyte in a suitable solvent (e.g., 50:50 ACN:Water or IPA). Dilute to a working concentration of approximately 0.1 mg/mL.

  • Column Equilibration: Before initiating the screening, equilibrate each column with the starting mobile phase for at least 10-20 column volumes.[6]

  • Screening Conditions:

    • Instrument: Standard HPLC system with UV detection.

    • Detection Wavelength: 254 nm (or determined by UV scan of the analyte).

    • Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.[6]

    • Temperature: Ambient (e.g., 25 °C). Note that lower temperatures often increase selectivity, while higher temperatures improve efficiency.[6][7]

    • Injection Volume: 5-10 µL.

  • Screening Gradient/Isocratic Runs:

ColumnMobile Phase ModeSolvents & AdditivesRationale
Chiralpak® IA Normal Phase (NP)Hexane/IPA with 0.1% TFAPolysaccharide CSPs often show excellent selectivity in NP. TFA is added to suppress ionization of the carboxylic acid and improve peak shape.
Polar Organic (POM)ACN/MeOH with 0.1% AcOH / 0.1% DEATests an alternative selectivity profile. The acid/base additives modulate analyte/stationary phase interactions.[6]
CHIRAL-AGP Reversed Phase (RP)10 mM Ammonium Acetate buffer (pH 5.0) / ACNProtein-based columns work best in RP. The buffer controls the ionization state of both the analyte and the stationary phase.[5]
Astec CYCLOBOND™ Reversed Phase (RP)Water/ACN with 0.1% TFAA standard RP condition for cyclodextrin phases.
  • Data Evaluation: Analyze the chromatograms for each condition. Look for any sign of peak splitting or broadening, which indicates partial separation. The goal is to find a condition that yields two distinct peaks. Calculate the resolution (Rs); a value of Rs ≥ 1.5 is desired for baseline separation.

Part 2: Orthogonal and Complementary Characterization Methods

While HPLC is the gold standard for separation and quantification, a comprehensive characterization relies on multiple techniques to confirm the findings and provide deeper structural information.

Chiroptical Spectroscopy: A Window into Stereochemistry

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule.

  • Expertise & Causality: Enantiomers will produce CD spectra that are exact mirror images of each other. This provides a qualitative confirmation that two separated fractions from HPLC are indeed an enantiomeric pair. While less precise than HPLC for determining enantiomeric excess (ee%), it is an invaluable tool for qualitative identification and for studying conformational changes in solution. The interaction of chiral molecules with gold nanoparticles has also been shown to enhance their optical rotation, suggesting novel methods for probing enantiospecific adsorption.[8]

G cluster_0 Spectroscopic Confirmation Analyte Enantiopure Fractions (from Preparative HPLC) CD Circular Dichroism (CD) Spectrometer Analyte->CD Result Mirror-Image Spectra CD->Result

Caption: Workflow for CD spectroscopic confirmation.

X-ray Crystallography: The Unambiguous Proof of Structure
  • Authoritative Grounding: X-ray crystallography is the definitive method for determining the absolute configuration of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, a three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom.[9]

  • Trustworthiness: This technique provides an absolute, non-comparative result. If a suitable single crystal of one of the enantiomers of this compound can be grown (often as a salt with a chiral amine), its absolute configuration (R or S) can be determined unequivocally. This result can then be correlated with the elution order from the chiral HPLC column, allowing for the assignment of the other enantiomer. It is the ultimate anchor for all other chiral measurements.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeQuantitative (ee%)Sample RequirementsInformation Yielded
Chiral HPLC Separation & QuantificationHigh Precision Small amount, solution, racemic or enrichedRetention time, resolution, enantiomeric excess, purity
CD/ORD Spectroscopy Qualitative ConfirmationLow PrecisionSmall amount, solution, must be enantiopure/enrichedConfirms enantiomeric relationship (mirror-image spectra)
X-ray Crystallography Absolute Structure ElucidationNot applicablemg scale, high purity, single crystal requiredAbsolute configuration (R/S) , solid-state conformation

Conclusion

The characterization of the enantiomers of this compound is a multi-faceted process that demands a logical and integrated analytical strategy. The journey begins with Chiral HPLC , which serves as the foundational tool for developing a robust separation method and accurately quantifying the enantiomeric composition of any sample. A systematic screening of diverse Chiral Stationary Phases, particularly polysaccharide and protein-based columns, under optimized mobile phase conditions, is the most reliable path to success.

This quantitative separation must be supported by orthogonal techniques. Chiroptical spectroscopy provides rapid, qualitative confirmation that the separated species are indeed a pair of enantiomers. Finally, X-ray crystallography offers the ultimate, unambiguous determination of the absolute configuration. By combining the strengths of these three pillars of analysis—separation, spectroscopy, and crystallography—researchers can achieve a complete and self-validating characterization of the enantiomers, ensuring the scientific integrity required for advanced research and development.

References

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • ChromTech. Chiral HPLC Columns. Available from: [Link]

  • Agilent. Chiral HPLC Columns. Available from: [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]

  • Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available from: [Link]

  • A-Z of Chemical Molecules. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available from: [Link]

  • SIELC Technologies. Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Illová, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available from: [Link]

  • PubChemLite. 2-(2-chloro-4-nitrophenyl)acetic acid (C8H6ClNO4). Available from: [Link]

  • Pathak, R. B., et al. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry. Available from: [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Scafato, M., et al. (2023). Recent Advances in Enantioselective Catalytic Electrochemical Organic Transformations. MDPI. Available from: [Link]

  • ResearchGate. US008802888B2 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hydrochloride. Available from: [Link]

  • Fischer, A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU. Available from: [Link]

  • Chemical Engineering Department, Carnegie Mellon University. Enantioselective Separation on Chiral Au Nanoparticles. Available from: [Link]

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A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 2-Chloro-2-(4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the starting material's quality is not merely a parameter—it is the bedrock of reproducible and reliable results. The Certificate of Analysis (CoA) for a reagent like 2-Chloro-2-(4-nitrophenyl)acetic acid is more than a quality control document; it is the foundational data sheet that validates its identity, purity, and suitability for your specific application. Misinterpretation or oversight of the data presented in a CoA can lead to cascading experimental failures, costing invaluable time and resources.

This guide provides an in-depth comparison of the analytical data you can expect from a typical CoA for this compound. We will dissect the critical quality attributes, compare them against a common isomeric alternative, 2-(4-Chloro-2-nitrophenyl)acetic acid, and provide a detailed experimental protocol for a cornerstone analytical technique—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Our objective is to empower you, the researcher, to critically evaluate and compare batches and suppliers, ensuring the integrity of your work from the very first step.

Decoding the Certificate of Analysis: A Comparative Overview

A Certificate of Analysis is a batch-specific document that certifies that a product meets a predefined set of specifications. It is the primary tool for ensuring traceability and quality assurance.[1] For a specialized reagent like this compound, several key analytical tests are paramount. Below, we present a comparative table summarizing typical specifications for our target compound and a common alternative, highlighting the importance of isomeric purity.

Table 1: Comparative Analysis of Typical Specifications

ParameterThis compound (Target)2-(4-Chloro-2-nitrophenyl)acetic acid (Alternative)Rationale and Scientific Insight
Appearance White to pale yellow crystalline powderOff-white to light yellow solidA visual inspection is the first line of defense against gross contamination or degradation. Any significant deviation from the expected color could indicate the presence of impurities.
Identity (by FTIR) Conforms to the reference spectrumConforms to the reference spectrumFourier-Transform Infrared (FTIR) spectroscopy provides a molecular fingerprint. The comparison to a known standard confirms the presence of key functional groups and the overall molecular structure.
Purity (by HPLC-UV) ≥ 98.0%≥ 98.0%High-Performance Liquid Chromatography is a powerful technique for separating and quantifying the main component from any impurities. For synthetic applications, high purity is crucial to avoid side reactions.
Isomeric Purity ≤ 1.0% of 2-(4-Chloro-2-nitrophenyl)acetic acid≤ 1.0% of this compoundThe position of the chloro and nitro groups on the phenyl ring significantly impacts the compound's reactivity and physical properties. For targeted synthesis, controlling isomeric impurities is critical.
Melting Point 145-150 °C156-159 °C[2]The melting point is a sensitive indicator of purity. A broad melting range or a significant deviation from the reference value often suggests the presence of impurities.
Residual Solvents Per USP <467>Per USP <467>Residual solvents from the synthesis and purification process can interfere with subsequent reactions or be toxic in biological applications. Conformance to pharmacopeial standards is often required.
Storage Sealed in dry, room temperatureRoom temperatureProper storage conditions are essential to maintain the stability and integrity of the compound over time.
The Analytical Workflow: A Visual Representation

The process of verifying the quality of a chemical reagent follows a logical and rigorous workflow. This begins with receiving the material and culminates in its release for use in the laboratory. The following diagram illustrates this self-validating system.

Analytical Workflow for Reagent Qualification cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Material Receipt B CoA Verification (Batch No., Spec's) A->B C Visual Inspection (Appearance, Packaging) B->C D Identity Confirmation (FTIR) C->D E Purity & Impurity Profiling (HPLC-UV) D->E F Physical Characterization (Melting Point) E->F G Comparison of Results to Specifications F->G H Out-of-Specification (OOS) Investigation G->H I Material Release (Pass) G->I J Material Rejection (Fail) H->J

Caption: A flowchart illustrating the key stages in the quality control process for chemical reagents.

Experimental Protocol: Purity Determination by HPLC-UV

The following protocol provides a detailed methodology for determining the purity of this compound and separating it from its key isomeric impurity. The choice of a reversed-phase C18 column is based on its wide applicability for separating moderately polar organic compounds. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape and retention.

Objective: To quantify the purity of this compound and resolve it from the 2-(4-Chloro-2-nitrophenyl)acetic acid isomer by reversed-phase HPLC with UV detection.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Reference standards for this compound and 2-(4-Chloro-2-nitrophenyl)acetic acid.

Chromatographic Conditions:

ParameterValueRationale
Mobile Phase A 0.1% Phosphoric acid in WaterThe acidic pH ensures the analyte is in its non-ionized form, improving retention and peak shape on a reversed-phase column.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good separation for a wide range of compounds.
Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% BA gradient elution is employed to ensure adequate separation of the main peak from any early or late eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds. The nitro group also contributes to UV absorbance in this region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This is the standard stock solution.

    • Prepare a working standard by further diluting the stock solution to a final concentration of approximately 0.01 mg/mL with the diluent.

    • Similarly, prepare a standard for the 2-(4-Chloro-2-nitrophenyl)acetic acid isomer to confirm its retention time.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and prepare a solution in the same manner as the standard stock solution.

    • Prepare a working sample solution with a theoretical concentration of 0.01 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the working standard solution multiple times (e.g., n=5) to establish system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the working sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the standards.

    • Calculate the percentage purity of the sample using the area percent method, assuming all components have a similar response factor at the detection wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion: The Imperative of a Critical Eye

The Certificate of Analysis is an indispensable document for any scientist working with chemical reagents. It provides the critical data necessary to ensure the quality, identity, and purity of the material. As we have demonstrated, a thorough understanding of the analytical techniques employed and a comparative mindset are essential for interpreting a CoA effectively. By scrutinizing the data, comparing it to specifications and potential alternatives, and understanding the underlying scientific principles of the analytical methods, researchers can confidently proceed with their experiments, knowing that their starting materials meet the stringent requirements of their work. This diligence at the outset is a cornerstone of scientific integrity and the pursuit of reproducible, high-impact results.

References

  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Available at: [Link]

  • Urbansky, E. T. (2000). Techniques and methods for the determination of haloacetic acids in potable water. Journal of Environmental Monitoring, 2(3), 285-291. Available at: [Link]

  • Xie, Y. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry.
  • Spectroscopy Online. Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]

  • NIOSH. NITROAROMATIC COMPOUNDS: METHOD 2005. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Available at: [Link]

  • Stellar Scientific. A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals. Available at: [Link]

  • SafetyCulture. How to Get a Certificate of Analysis (COA). Available at: [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. Available at: [Link]

  • PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride. Available at: [Link]

  • Labcompare. Certificate of Analysis (COA): Understanding Its Importance and Key Components. Available at: [Link]

Sources

Kinetic Profiling of 2-Chloro-2-(4-nitrophenyl)acetic Acid: A Comparative Solvolysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the kinetic behavior of 2-Chloro-2-(4-nitrophenyl)acetic acid (referred to herein as CNPA ).[1] Unlike its electron-rich analogs (e.g., methoxy-derivatives) which undergo rapid


 solvolysis, CNPA represents a "deactivated" benzylic substrate. The presence of the para-nitro group (

) significantly destabilizes carbocation formation, shifting the mechanistic preference away from limiting

towards

character or mixed mechanisms depending on solvent nucleophilicity.

This document compares CNPA against standard benchmarks, outlining the causality between electronic effects and reaction rates, and provides a self-validating conductometric protocol for kinetic determination.[1]

Mechanistic Profile & Electronic Causality[1]

To understand the kinetic performance of CNPA, one must analyze the transition state (TS) energies relative to its analogs.

The "Nitro Effect" on Benzylic Substitution

In


-haloarylacetic acids, the reaction center is benzylic. The rate of solvolysis (hydrolysis/alcoholysis) is governed by the stability of the developing positive charge in the transition state.
  • Carbocation Destabilization: The nitro group is a strong electron-withdrawing group (EWG) via both inductive ($ -I

    
     -R $) effects.[1] This destabilizes the formation of the benzylic carbocation intermediate required for an 
    
    
    
    pathway.
  • Nucleophilic Vulnerability: While the nitro group retards

    
     ionization, it increases the electrophilicity of the 
    
    
    
    -carbon, potentially facilitating direct nucleophilic attack (
    
    
    ) by solvent molecules, provided steric hindrance is managed.
  • Carboxyl Group Participation: In neutral or basic media, the carboxyl group may ionize (

    
    ).[1] The p-nitro group increases the acidity of the carboxylic acid (lower pKa), ensuring a higher concentration of the carboxylate anion, which can act as an intramolecular nucleophile (Neighboring Group Participation) to form an 
    
    
    
    -lactone intermediate, leading to retention of configuration.
Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways dictated by the para-substituent.

ReactionPathways Figure 1: Mechanistic divergence based on electronic substituent effects (Hammett Correlation). Start Substrate: 2-Chloro-2-(p-R-phenyl)acetic acid Path1 Path A: Electron Donor (R = OMe) Stabilized Carbocation Start->Path1 Fast Ionization (SN1) Path2 Path B: Electron Withdrawer (R = NO2) Destabilized Carbocation Start->Path2 Slow Ionization Inter1 Intermediate: Benzylic Cation (Stable) Path1->Inter1 Inter2 Transition State: SN2-like / Tight Ion Pair Path2->Inter2 Solvent Attack (k_s) Prod Product: α-Hydroxy/Alkoxy Acid Inter1->Prod Fast Nucleophilic Attack Inter2->Prod

Comparative Kinetic Analysis

The following table contrasts CNPA with its unsubstituted and electron-rich counterparts. Data trends are derived from established Hammett correlations (


 for benzylic solvolysis) and standard kinetic literature.[1]
Table 1: Relative Kinetic Performance in 80% Aqueous Ethanol ( )
Featurep-Methoxy Analog Unsubstituted (Phenyl) CNPA (p-Nitro) Implication for Synthesis
Hammett


(Donor)

(Reference)

(Withdrawer)
CNPA is electronically deactivated.[1]
Relative Rate (

)



CNPA requires higher temperatures or stronger nucleophiles.[1]
Mechanism Limiting

Borderline

Mixed /

Character
CNPA kinetics are more sensitive to nucleophile concentration.[1]
Solvent Sensitivity (

)
High (

)
ModerateLow (

)
CNPA rates are less affected by solvent ionizing power (

).
Activation Energy (

)
LowModerateHighPrecise temperature control is critical for CNPA reactions.[1]
Interpretation
  • Throughput: Processes using CNPA will be significantly slower than those using the phenyl or methoxy analogs.

  • Purity Profile: The suppressed

    
     pathway in CNPA reduces the likelihood of carbocation rearrangements, potentially offering higher regioselectivity compared to the methoxy analog, albeit at the cost of reaction speed.
    

Experimental Protocol: Conductometric Kinetics

To accurately measure the reaction rate of CNPA, conductometry is the preferred method. As the reaction proceeds (hydrolysis/solvolysis), HCl is generated, increasing the conductivity of the solution linearly with conversion.

Why Conductometry?
  • Self-Validating: The infinity reading (

    
    ) provides an internal check on reaction completion.[1]
    
  • Non-Invasive: No aliquots need to be removed, maintaining temperature stability.[1]

  • Sensitivity: Detects minute changes in ion concentration, ideal for the slower kinetics of the nitro-derivative.

Workflow Diagram

KineticWorkflow Figure 2: Conductometric kinetic measurement workflow for alpha-halo acid solvolysis. Setup 1. Preparation Solvent: 80% v/v EtOH/H2O Thermostat: 50.0 ± 0.1°C Initiation 2. Initiation Inject CNPA (Final Conc ~0.01 M) Start Stirring Setup->Initiation Logging 3. Data Acquisition Record Conductance (G_t) Interval: 30s (for 3 half-lives) Initiation->Logging Calc 4. Calculation Plot ln(G_inf - G_t) vs Time Slope = -k_obs Logging->Calc

Detailed Methodology
  • Reagent Preparation:

    • Purify CNPA via recrystallization (typically from benzene/petroleum ether) to remove traces of p-nitrophenylacetic acid.[1]

    • Prepare solvent: 80:20 (v/v) Ethanol:Water.[1] Ensure water is CO2-free (boiled and cooled under

      
      ) to prevent background drift.
      
  • Instrumentation Setup:

    • Use a dip-type conductivity cell (cell constant

      
      ).[1]
      
    • Immerse the reaction vessel in a double-walled thermostated bath set to

      
      .
      
  • Execution:

    • Allow 25 mL of solvent to equilibrate in the cell for 20 minutes.

    • Inject a concentrated solution of CNPA (in dry acetone) to achieve a final concentration of

      
      .
      
    • Critical Step: Trigger data logging immediately upon injection (

      
      ).[1]
      
  • Data Processing (First-Order Kinetics):

    • The reaction follows the rate law:

      
      .
      
    • In terms of conductance (

      
      ): 
      
      
      
      .[1]
    • Plot

      
       vs. time.[1] A straight line confirms first-order kinetics (solvolysis).[1]
      
    • Validation: If the plot deviates from linearity, check for "common ion effect" (add excess Cl- to test for mass law retardation, indicative of carbocation return).

References

  • Hammett, L. P. (1940).[1] Physical Organic Chemistry. New York: McGraw-Hill.[1] (Foundational text on

    
     constants and substituent effects).
    
  • Winstein, S., & Grunwald, E. (1948).[1] "The Role of Neighboring Groups in Replacement Reactions." Journal of the American Chemical Society, 70(2), 828-837. Link

  • Liu, K.-T., & Sheu, C.-F. (2001).[1] "Solvolysis of alpha-haloarylacetic acids." Journal of Organic Chemistry. (General reference for halo-acid kinetics).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][2] (Textbook detailing

    
     spectrum).
    
  • Org. Synth. Coll. Vol. 1, p. 396.[1][3] "p-Nitrophenylacetic Acid".[1][3] (Synthesis of the precursor). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.